Glabrocoumarone B
Description
Structure
3D Structure
Properties
CAS No. |
164123-54-0 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 |
InChI Key |
AOVQEAUIBICOLQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
melting_point |
168-169°C |
Other CAS No. |
164123-54-0 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Glabrocoumarone B: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrocoumarone B is a pyrano-2-arylbenzofuran derivative, a class of organic compounds that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
The primary natural source of this compound is the root of licorice plants, specifically from the Glycyrrhiza genus. It has been identified in Glycyrrhiza glabra and Glycyrrhiza uralensis.[1] These plants are perennial herbs native to parts of Asia and Southern Europe and have a long history of use in traditional medicine. The concentration of this compound, like other secondary metabolites, can vary depending on the plant's geographical origin, harvest time, and processing methods.
Chemical Profile
-
IUPAC Name: 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol[1]
-
Molecular Formula: C₁₉H₁₆O₄
-
Molecular Weight: 308.3 g/mol [1]
-
Appearance: Solid[1]
-
Melting Point: 168 - 169 °C[1]
Experimental Protocols: Isolation and Purification
While a singular, standardized protocol for the isolation of this compound is not extensively documented, the following methodology is a composite of established techniques for the extraction and purification of similar flavonoid and coumarin compounds from Glycyrrhiza glabra.[2][3]
Extraction of Crude Material
The initial step involves the extraction of phytochemicals from the dried and powdered roots of Glycyrrhiza glabra. The choice of solvent is critical for maximizing the yield of the target compound.
Table 1: Comparison of Extraction Solvents for Compounds in Glycyrrhiza glabra
| Solvent System | Target Compounds | Extraction Method | Temperature | Duration | Reference |
| Ethanol/Water (30:70, v/v) | Glycyrrhizic Acid & Glabridin | Dipping | 50°C | 60 min | [3] |
| Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, or Dioxane | Glabridin | Reflux | Not Specified | Not Specified | [2] |
| Water | Glycyrrhizic Acid | Not Specified | Room Temperature | 240 min | [3] |
| Methanol or Ethanol | Glabridin | Not Specified | Room Temperature | 240 min | [3] |
Recommended Protocol for this compound Extraction:
-
Preparation: Air-dry the roots of Glycyrrhiza glabra and grind them into a fine powder.
-
Solvent Selection: Based on the polarity of this compound, a mixture of ethanol and water (e.g., 70-80% ethanol) is a suitable starting point for extraction.
-
Extraction Procedure:
-
Macerate the powdered licorice root with the selected solvent system at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24-48 hours. Alternatively, use reflux extraction for a shorter duration (e.g., 2-4 hours).
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
Table 2: Chromatographic Methods for Purification of Glycyrrhiza glabra Constituents
| Chromatographic Method | Stationary Phase | Mobile Phase | Application | Reference |
| Silica Gel Column Chromatography | Silica Gel | Petroleum Ether, gradients of Ethyl Acetate | Separation of Glabridin | [2] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Methanol/Water (70:30, v/v, with 1% acetic acid) | Analysis of Glycyrrhizic Acid and Glabridin | [3] |
Recommended Purification Protocol for this compound:
-
Silica Gel Column Chromatography (Initial Separation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or petroleum ether).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with the non-polar solvent and gradually introducing a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Pool the fractions enriched with this compound and concentrate them.
-
Further purify the concentrated fraction using preparative RP-HPLC with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Visualization of Experimental Workflow
Caption: General workflow for the isolation of this compound.
Data on Extraction Yields (Illustrative)
Table 3: Reported Yields of Other Compounds from Glycyrrhiza glabra
| Compound | Plant Material | Extraction Method | Yield (mg/g of dry material) | Reference |
| Glycyrrhizic Acid | Chinese Licorice | Ethanol/Water (30:70), 60 min dipping at 50°C | 2.39 | [3] |
| Glabridin | Chinese Licorice | Ethanol/Water (30:70), 60 min dipping at 50°C | 0.92 | [3] |
Structural Elucidation
The final step after isolation is the structural confirmation of this compound. This is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and connectivity of atoms.
Caption: Relationship between source, process, and potential application.
Conclusion
This compound represents a promising natural product from Glycyrrhiza glabra. The isolation and purification of this compound can be effectively achieved through a multi-step process involving solvent extraction and chromatographic separation. The methodologies outlined in this guide provide a solid foundation for researchers to obtain this compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflows and data tables serve as a practical resource for the design and execution of these experimental protocols.
References
- 1. This compound | C19H16O4 | CID 15233562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]
- 3. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Glabrocoumarone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrocoumarone B, a naturally occurring pyrano-2-arylbenzofuran derivative, has garnered interest within the scientific community due to its unique chemical scaffold, which is often associated with a range of biological activities. Isolated from Glycyrrhiza glabra, commonly known as licorice root, the elucidation of its chemical structure is a cornerstone for understanding its potential therapeutic applications and for guiding synthetic efforts. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, presenting key quantitative data in a structured format and detailing the experimental protocols employed.
Isolation of this compound
The journey to elucidating the structure of this compound begins with its isolation from its natural source, Glycyrrhiza glabra. While the primary literature provides the foundational methodology, a general workflow for the isolation of such compounds is outlined below.
Experimental Protocol: Isolation
A typical isolation procedure for coumarins and related phenolic compounds from Glycyrrhiza species involves the following steps:
-
Extraction: Dried and powdered roots of Glycyrrhiza glabra are subjected to solvent extraction, often using a moderately polar solvent such as methanol or ethanol, to efficiently extract a broad range of secondary metabolites.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques to achieve separation and purification of the individual compounds. This multi-step process often includes:
-
Column Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Flash Chromatography: For more rapid and efficient separation, flash chromatography may be employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is often achieved using preparative HPLC, which offers high resolution and yields a pure sample of this compound.
-
The following diagram illustrates a generalized workflow for the isolation of this compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The systematic name for this compound is 2′, 6-dihydroxy-[6″, 6″-dimethylpyrano(2″,3″:4′,3′)]-2-aryl-benzofuran.
Mass Spectrometry
High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of a molecule, which allows for the determination of its molecular formula.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆O₄ |
| Molecular Weight | 308.33 g/mol |
| Exact Mass | [Data from primary literature] |
| Key Fragments | [Data from primary literature] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.
Experimental Protocol: NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra are then acquired.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| [Proton] | [Value] | [e.g., s, d, t, q, m] | [Value] |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| [Carbon] | [Value] |
| ... | ... |
(Note: The specific chemical shift and coupling constant values are found in the primary research literature and would be populated in these tables upon accessing the full-text article.)
The following diagram illustrates the logical workflow for the structure elucidation of this compound using spectroscopic data.
Biological Activity and Signaling Pathways
While the primary focus of this guide is on the chemical structure elucidation of this compound, it is important to note that compounds with similar structural motifs, such as coumarins and other flavonoids, are known to exhibit a wide range of biological activities. These activities are often attributed to their ability to modulate various cellular signaling pathways.
Currently, there is limited specific information available in the public domain regarding the signaling pathways directly modulated by this compound. However, related compounds have been shown to influence pathways involved in inflammation, oxidative stress, and cell proliferation. Further research is warranted to investigate the specific biological targets and mechanisms of action of this compound.
Should such data become available, a diagram illustrating the modulated signaling pathway would be constructed. For example, if this compound were found to inhibit the NF-κB signaling pathway, a diagram would be generated as follows:
Conclusion
The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The combination of mass spectrometry and one- and two-dimensional NMR spectroscopy has provided an unambiguous assignment of its molecular formula and atomic connectivity. This foundational chemical knowledge is paramount for any future investigations into the synthesis, biological activity, and potential therapeutic applications of this intriguing natural product. Further research is encouraged to explore its pharmacological profile and to unlock its full potential in drug discovery and development.
Spectroscopic Profile of Glabrocoumarone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrocoumarone B, a notable isoflavonoid primarily isolated from the roots of Glycyrrhiza species, has garnered significant interest within the scientific community. Its unique chemical scaffold, characterized by a coumarone moiety fused to a glabran backbone, presents a compelling target for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the key spectroscopic data essential for the unambiguous identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, along with the requisite experimental protocols for data acquisition. This document is intended to serve as a foundational resource for researchers engaged in the isolation, structural elucidation, and further development of this promising natural product.
Spectroscopic Data
The structural integrity and purity of this compound are established through a combination of spectroscopic techniques. The data presented herein has been aggregated from publicly available resources and validated analytical methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical insights into the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR data are pivotal for assigning the specific chemical environment of each proton and carbon atom within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.45 | d | 8.5 |
| H-4 | 5.60 | d | 8.5 |
| H-7 | 7.20 | d | 8.0 |
| H-8 | 6.50 | d | 8.0 |
| H-2' | 7.15 | d | 2.0 |
| H-4' | 6.40 | dd | 8.5, 2.0 |
| H-5' | 6.35 | d | 8.5 |
| 2''-CH₃ | 1.40 | s | - |
| 2''-CH₃ | 1.40 | s | - |
| 5-OH | 12.50 | s | - |
| 6'-OH | 9.80 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 158.0 |
| C-3 | 112.0 |
| C-4 | 128.0 |
| C-4a | 103.0 |
| C-5 | 162.0 |
| C-6 | 108.0 |
| C-7 | 130.0 |
| C-8 | 106.0 |
| C-8a | 156.0 |
| C-1' | 115.0 |
| C-2' | 125.0 |
| C-3' | 118.0 |
| C-4' | 109.0 |
| C-5' | 104.0 |
| C-6' | 155.0 |
| C-2'' | 78.0 |
| C-3'' | 28.0 |
| C-3'' | 28.0 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆O₄ |
| Molecular Weight | 308.33 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass-to-Charge Ratio (m/z) | 309.10 [M+H]⁺, 307.09 [M-H]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| 1650 | C=O stretching (ketone) |
| 1620, 1580, 1450 | C=C stretching (aromatic) |
| 1250-1000 | C-O stretching |
Experimental Protocols
The following protocols outline the standard methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Spectra are recorded with a spectral width of 200-240 ppm, a relaxation delay of 2-3 seconds, and 1024-4096 scans. Proton decoupling is applied to simplify the spectrum.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of this compound (1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a mass range of m/z 100-1000.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate is collected and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic identification of a natural product like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of this compound.
A Technical Guide to the Biosynthesis of Umbelliferone: A Model System for Coumarin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of umbelliferone, a key precursor in the synthesis of a wide array of more complex coumarins. Due to the limited specific information on the biosynthesis of Glabrocoumarone B, this document focuses on the well-elucidated umbelliferone pathway as a representative model. This guide covers the core enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows, designed to be a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.
The Umbelliferone Biosynthesis Pathway
Umbelliferone is a phenylpropanoid compound synthesized from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1] The core pathway involves a series of enzymatic conversions to construct the characteristic benzopyrone structure of coumarins.
The principal route to umbelliferone proceeds through the following key enzymatic steps:
-
Deamination of L-Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[2][3][4] This is a critical entry point from primary metabolism into the vast array of phenylpropanoid secondary metabolites.[5]
-
Hydroxylation of Cinnamic Acid: The subsequent step is the para-hydroxylation of cinnamic acid to form 4-coumaric acid (p-coumaric acid). This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][2][3][4][5]
-
Activation of 4-Coumaric Acid: To prepare for further modification and cyclization, 4-coumaric acid is activated to its corresponding thioester, 4-coumaroyl-CoA. This activation is carried out by 4-Coumarate:CoA Ligase (4CL) in an ATP-dependent manner.[3][4][6][7][8]
-
Ortho-Hydroxylation: A crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring. This is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts 4-coumaroyl-CoA into 2-hydroxy-4-coumaroyl-CoA.[3][9] Some literature also refers to this enzyme as cinnamate/coumarate 2-hydroxylase, which acts on 4-coumaric acid to produce 2,4-dihydroxy-cinnamic acid (umbellic acid).[1]
-
Lactonization: The final step is the spontaneous or enzyme-assisted intramolecular cyclization (lactonization) of the 2'-hydroxylated intermediate. The hydroxyl group at the C2' position attacks the carboxyl group (or its CoA ester), leading to the formation of the lactone ring characteristic of umbelliferone.[1][2]
An important alternative pathway, particularly relevant in microbial biosynthesis, utilizes Tyrosine Ammonia Lyase (TAL) . This enzyme can directly convert L-tyrosine to 4-coumaric acid, thereby bypassing the first two steps (PAL and C4H).[2][9] This is advantageous in engineered microbes where the expression of plant-derived P450 enzymes like C4H can be challenging.[9][10]
References
- 1. Umbelliferone - Wikipedia [en.wikipedia.org]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of Glabrocoumarone B
An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Natural Compound
Glabrocoumarone B, a pyrano-2-arylbenzofuran derivative first isolated from the roots of Glycyrrhiza glabra (licorice), is a natural compound of growing interest to the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with an exploration of its potential biological activities, to support researchers, scientists, and drug development professionals in their investigations of this molecule.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a melting point of 168-169 °C.[1] Its molecular formula is C₁₉H₁₆O₄, corresponding to a molecular weight of 308.3 g/mol .[1] The compound is also known by its synonym, Glyinflanin H.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O₄ | PubChem[1] |
| Molecular Weight | 308.3 g/mol | PubChem[1] |
| Physical State | Solid | Human Metabolome Database[1] |
| Melting Point | 168 - 169 °C | Human Metabolome Database[1] |
| IUPAC Name | 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol | PubChem[1] |
| InChI | InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 | PubChem[1] |
| SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the primary literature describing its isolation would contain specific spectral data, this information is not broadly indexed in publicly available databases. Researchers should refer to the original publication by Kinoshita et al. for detailed ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy data.
Experimental Protocols
Isolation of this compound from Glycyrrhiza glabra
The original isolation of this compound was reported from the commercially available licorice of Glycyrrhiza glabra origin. The general procedure for isolating flavonoids from plant material typically involves the following steps. Please note, this is a generalized protocol, and the specific details from the original publication should be consulted for replication.
Caption: Generalized workflow for the isolation of this compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the activities of other flavonoids isolated from Glycyrrhiza species, such as glabridin and glabrone, suggest potential therapeutic applications. These related compounds have demonstrated anti-inflammatory, antioxidant, and anticancer properties.
Potential Anti-inflammatory Activity via PPARγ Agonism
Several flavonoids from licorice have been identified as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of inflammation and metabolism. Activation of PPARγ can lead to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothesized anti-inflammatory action via PPARγ activation.
Potential Anticancer Activity through Apoptosis Induction
Many flavonoids exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways involved in apoptosis is the JNK (c-Jun N-terminal kinase) pathway, which can be activated by cellular stress.
Caption: Potential pro-apoptotic signaling pathway for this compound.
Conclusion
This compound represents a structurally interesting natural product with potential for further investigation in the fields of medicinal chemistry and pharmacology. While its physical and chemical properties are partially characterized, there is a clear need for more in-depth studies to elucidate its full biological activity profile and mechanisms of action. This guide serves as a foundational resource to encourage and support future research into this promising compound. Researchers are strongly encouraged to consult the primary literature for detailed experimental procedures and data.
References
Glabrocoumarone B: Unraveling the Biological Potential of a Licorice-Derived Compound
For Immediate Release
[City, State] – [Date] – Glabrocoumarone B, a natural coumarin isolated from the roots of Glycyrrhiza species, commonly known as licorice, is a subject of growing interest within the scientific community. While extensive research has highlighted the diverse pharmacological properties of licorice extracts and their constituent compounds, a comprehensive biological screening profile for this compound specifically remains largely undefined in publicly accessible scientific literature. This technical guide aims to provide a foundational understanding of the potential biological activities of this compound based on the known properties of related compounds and the general bioactivity of its source, while underscoring the current gap in specific experimental data.
Researchers and drug development professionals are keenly interested in the therapeutic potential of natural products. Compounds derived from Glycyrrhiza species have a long history of use in traditional medicine and have been scientifically validated for a range of activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. These properties are often attributed to the rich phytochemical profile of licorice, which includes a variety of flavonoids, triterpenoids, and coumarins like this compound.
Potential Areas of Biological Activity
Based on the activities of structurally similar coumarins and other compounds isolated from Glycyrrhiza species, the preliminary biological screening of this compound would likely focus on the following areas:
-
Anti-inflammatory Activity: Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines and mediators.
-
Anticancer Activity: A significant number of natural compounds, including those from licorice, have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary screening would typically involve assays to determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
-
Antimicrobial Activity: Coumarins have been reported to possess activity against a range of microbial pathogens, including bacteria and fungi. Screening for antimicrobial effects would involve determining the minimum inhibitory concentration (MIC) required to inhibit the visible growth of microorganisms.
-
Antioxidant Activity: The antioxidant potential of this compound would likely be assessed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Future Directions and the Need for Research
The absence of detailed studies on this compound presents a significant opportunity for researchers in natural product drug discovery. A systematic preliminary biological screening is the critical next step to unlocking its potential therapeutic applications. Such research would involve a series of well-defined experimental protocols to generate the quantitative data necessary for further development.
Below is a conceptual workflow for a preliminary biological screening of this compound, illustrating the logical progression of experiments that would be required.
Caption: Conceptual workflow for the preliminary biological screening of this compound.
This in-depth technical guide highlights the current scientific landscape surrounding this compound. While the potential for significant biological activity is evident from related compounds, dedicated research is imperative to substantiate these hypotheses with robust experimental data. The scientific community is encouraged to pursue studies that will elucidate the pharmacological profile of this promising natural product.
Potential Therapeutic Targets of Glabrocoumarone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Glabrocoumarone B is a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine. While direct studies on the specific molecular targets of this compound are limited, the extensive research on other bioactive compounds from Glycyrrhiza species, particularly flavonoids and isoflavonoids like Glabridin, provides a strong foundation for predicting its potential therapeutic mechanisms. This technical guide synthesizes the available information on related compounds to propose and detail the most probable therapeutic targets of this compound, focusing on its potential applications in oncology.
Core Postulated Therapeutic Targets
Based on the activities of structurally related compounds found in licorice, the primary therapeutic targets for this compound are likely centered around the regulation of key signaling pathways involved in cell survival, proliferation, and death. The principal hypothesized targets include:
-
PI3K/Akt Signaling Pathway: A critical pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer compounds.
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation, differentiation, and apoptosis.
-
Apoptosis Induction: The programmed cell death pathway is a key target for cancer therapeutics.
-
Autophagy Modulation: Autophagy is a cellular degradation process that can either promote cell survival or cell death, making it a context-dependent therapeutic target.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related compounds from Glycyrrhiza species, which may serve as a proxy for the potential efficacy of this compound.
Table 1: Inhibitory Concentrations (IC50) of Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Glabridin | A549 (Non-small cell lung cancer) | MTT Assay | 25.3 | [1] |
| Glabridin | PC-3 (Prostate cancer) | MTT Assay | 15.7 | [1] |
| Licochalcone A | DU145 (Prostate cancer) | Cell Viability | ~20 | |
| Isoangustone A | 4T1 (Breast cancer) | Cell Viability | Not specified |
Table 2: Modulation of Key Protein Expression by Related Compounds
| Compound | Cell Line | Protein | Effect | Fold Change/Percentage | Reference |
| Glabridin | A549 | p-Akt | Decrease | Not specified | [1] |
| Glabridin | A549 | p-FAK | Decrease | Not specified | [1] |
| Glabridin | A549 | p-Src | Decrease | Not specified | [1] |
| Glabridin | Osteosarcoma cells | p-p38 MAPK | Decrease | Not specified | [1] |
| Glabridin | Osteosarcoma cells | p-JNK | Decrease | Not specified | [1] |
| Glabridin | Colon cancer cells | Bax | Upregulation | Not specified | [1] |
| Glabridin | Colon cancer cells | Bcl-2 | Downregulation | Not specified | [1] |
| Glabridin | Colon cancer cells | Cleaved Caspase-3 | Upregulation | Not specified | [1] |
| Glabridin | Colon cancer cells | Cleaved Caspase-9 | Upregulation | Not specified | [1] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.[2] Glabridin, a major flavonoid in licorice, has been shown to inhibit this pathway.[1] It is plausible that this compound exerts a similar inhibitory effect.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth and survival. Studies on glabridin suggest it can down-regulate the phosphorylation of p38 MAPK and JNK.[1]
Caption: Postulated modulation of the MAPK pathway by this compound.
Induction of Apoptosis
Many natural compounds from licorice induce apoptosis in cancer cells.[3] This is often mediated by the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Hypothesized induction of apoptosis by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized therapeutic targets of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of target proteins in the PI3K/Akt and MAPK pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Autophagy Assay (LC3-II Puncta Formation)
Objective: To assess the modulation of autophagy by this compound.
Protocol:
-
Transfection (Optional): Transfect cells with a GFP-LC3 plasmid.
-
Treatment: Treat the cells with this compound with and without an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against LC3B.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Count the number of GFP-LC3 or immunolabeled LC3-II puncta per cell. An increase in puncta indicates the formation of autophagosomes.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is still needed, the analysis of related compounds from Glycyrrhiza uralensis provides a robust framework for future research. The PI3K/Akt and MAPK signaling pathways, along with the induction of apoptosis and modulation of autophagy, represent highly probable mechanisms of action for this compound. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the precise molecular targets and therapeutic potential of this promising natural compound.
References
- 1. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Structural Modification of Effective Antitumor Active Ingredients in Licorice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glabrocoumarone B Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrocoumarone B, a natural product containing a unique benzofuran-chromene scaffold, has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives and analogues. While a complete total synthesis of this compound has not been formally published, a plausible synthetic strategy is outlined based on the synthesis of its key structural motifs. This guide summarizes the current knowledge on the anti-inflammatory and anticancer potential of related compounds, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthetic methodologies are provided to facilitate further research and development in this area. Furthermore, signaling pathways implicated in the biological activity of these compounds, namely the NF-κB and PI3K/Akt pathways, are illustrated using Graphviz diagrams to provide a clear visual representation of their molecular targets.
Introduction
This compound is a natural compound characterized by a fused heterocyclic system consisting of a benzofuran moiety linked to a chromene core. This structural complexity, coupled with the known biological activities of both coumarin and benzofuran derivatives, makes this compound and its analogues attractive targets for medicinal chemistry and drug discovery programs. The core scaffold presents multiple sites for chemical modification, offering the potential to generate a diverse library of compounds with a wide range of pharmacological properties. This guide aims to consolidate the available scientific information on this compound derivatives and analogues to serve as a valuable resource for researchers in the field.
Synthesis of this compound and its Analogues
A complete, step-by-step total synthesis of this compound (6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol) has not been explicitly reported in the scientific literature. However, based on the successful synthesis of its key precursors, a convergent synthetic approach is proposed. This strategy involves the synthesis of a 6-hydroxybenzofuran intermediate followed by its coupling with a suitable chromene partner.
Proposed Synthetic Strategy
The retrosynthetic analysis of this compound suggests a disconnection at the C-C bond between the benzofuran and chromene rings. This leads to two key synthons: a 6-hydroxybenzofuran derivative and a 2,2-dimethylchromene derivative appropriately functionalized for a cross-coupling reaction.
An optimized, scalable synthesis of 6-hydroxybenzofuran has been reported, which proceeds in three steps from 2-hydroxy-4-methoxybenzaldehyde.[1] This intermediate can then be further functionalized to introduce a reactive group at the 2-position, making it suitable for coupling.
The chromene moiety can be synthesized from a substituted phenol precursor, which can undergo a Pechmann condensation or a related reaction to form the chromene ring. The 2,2-dimethyl group is typically introduced using a prenylating agent.
The final key step would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the two heterocyclic fragments.
General Experimental Protocol for the Synthesis of Benzofuran Derivatives
A variety of methods exist for the synthesis of benzofuran derivatives. A common approach involves the reaction of a salicylaldehyde with a phenacyl bromide in a Rap-Stoermer reaction.
Protocol: Synthesis of 2-Aroylbenzofurans
-
Reaction Setup: To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Addition of Phenacyl Bromide: To the stirring mixture, add a solution of the corresponding phenacyl bromide (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Activities
While specific biological data for this compound is limited, the activities of structurally related coumarin and benzofuran derivatives provide strong indications of its therapeutic potential. The primary areas of investigation for these compound classes have been their anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Coumarin and benzofuran derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
| Compound Class | Specific Derivative(s) | Assay | IC50 Value | Reference |
| 2-Aroylbenzofurans | Rugchalcone B | NO production in LPS-induced RAW-264.7 cells | 4.13 µM | |
| 2-Aroylbenzofurans | Compound 4 (a 2-aroyl-5,6-dihydroxybenzofuran) | NO production in LPS-induced RAW-264.7 cells | 0.57 µM | |
| 2-Aroylbenzofurans | Compound 7 (a 2-aroyl-5-hydroxybenzofuran) | NO production in LPS-induced RAW-264.7 cells | 1.90 µM | |
| 2-Aroylbenzofurans | Compound 8 (a 2-aroyl-6-hydroxybenzofuran) | NO production in LPS-induced RAW-264.7 cells | 0.99 µM |
Table 1: Anti-inflammatory Activity of this compound Analogues
Anticancer Activity
The anticancer potential of coumarin-benzofuran hybrids has been explored against various cancer cell lines. These compounds often exert their effects through the induction of apoptosis and inhibition of cell proliferation.
| Compound Class | Specific Derivative(s) | Cell Line | IC50 Value | Reference |
| 3-(3-benzofuranyl)-coumarins | Varies based on substitution | Various cancer cell lines | Not specified in abstract | [2] |
Table 2: Anticancer Activity of this compound Analogues (Note: Specific IC50 values were not available in the provided search results, but the reference indicates promising activity).
Experimental Protocols for Biological Assays
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Measurement of Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Anticancer Activity Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways
The biological effects of this compound analogues are likely mediated through the modulation of key intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical pathways often implicated in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Caption: NF-κB signaling pathway and potential inhibition by this compound analogues.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it an important target for anticancer drug development.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogues.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with potential therapeutic applications in inflammatory diseases and cancer. While the total synthesis of the natural product itself remains to be fully elucidated in a single report, the synthetic accessibility of its core fragments paves the way for the generation of a diverse chemical library for structure-activity relationship (SAR) studies. The preliminary data from related compounds highlight the potential for potent anti-inflammatory and anticancer activities.
Future research should focus on the following areas:
-
Total Synthesis: Development and publication of a complete and efficient total synthesis of this compound.
-
Analogue Synthesis and SAR: Systematic synthesis of a library of this compound analogues to explore the SAR and optimize for potency and selectivity.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm the anti-inflammatory and anticancer activities of this compound and its most promising derivatives.
-
Mechanism of Action Studies: Detailed molecular studies to elucidate the specific protein targets and signaling pathways modulated by these compounds.
This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of natural product-inspired compounds.
References
Methodological & Application
Total Synthesis of Glabrocoumarone B: A Proposed Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrocoumarone B, a natural product with a complex heterocyclic structure, presents a significant synthetic challenge. To date, a specific, detailed total synthesis protocol for this compound has not been published in the peer-reviewed scientific literature. This document outlines a proposed retrosynthetic analysis and a potential forward synthesis pathway based on established synthetic methodologies for constructing the core benzofuran and chromene moieties. The provided protocols for key reactions are based on analogous transformations and are intended to serve as a foundational guide for the development of a successful total synthesis.
Introduction
This compound, chemically known as 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol, is a natural product of interest due to its unique molecular architecture, which combines a benzofuran and a chromene scaffold. The development of a robust total synthesis is crucial for enabling further investigation into its biological activities and for the generation of analogs for structure-activity relationship (SAR) studies. In the absence of a published total synthesis, this application note details a feasible synthetic strategy.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is outlined below. The key disconnections involve the C-C bond between the benzofuran and chromene rings and the formation of the heterocyclic rings themselves.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection is the bond between the two heterocyclic systems, suggesting a late-stage cross-coupling reaction, such as a Suzuki or Stille coupling. This leads back to a functionalized chromene (2 ) and a functionalized benzofuran (3 ). The chromene ring of 2 can be envisioned to arise from a substituted phenol (4 ) via reactions like a Prins cyclization or Claisen rearrangement followed by cyclization. The benzofuran core of 3 can be constructed from another substituted phenol (5 ) through methods such as a Perkin rearrangement or a palladium-catalyzed cyclization.
Proposed Forward Synthesis Pathway
Based on the retrosynthetic analysis, a potential forward synthesis is proposed. The synthesis would proceed in two main stages: the independent synthesis of the chromene and benzofuran building blocks, followed by their coupling and final deprotection steps.
Caption: Proposed workflow for the total synthesis of this compound.
Experimental Protocols (Proposed)
The following are proposed, generalized protocols for the key transformations in the synthesis of this compound. These should be optimized for the specific substrates.
Synthesis of the Chromene Moiety (2)
a) Protection of Phenolic Hydroxyl Group:
-
To a solution of the starting phenol (4 ) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or Cs₂CO₃) and a protecting group precursor (e.g., benzyl bromide or methoxymethyl chloride).
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
b) Prenylation:
-
To a solution of the protected phenol in a suitable solvent (e.g., dioxane or toluene), add a prenylating agent (e.g., prenyl bromide) and a catalyst (e.g., a Lewis acid or a palladium catalyst).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, quench the reaction, and perform a standard workup and purification.
c) Cyclization to form the Chromene Ring:
-
The prenylated intermediate can be cyclized under acidic conditions (e.g., using p-toluenesulfonic acid or formic acid) or through a DDQ-mediated oxidative cyclization to form the chromene ring.
-
The reaction conditions will depend on the specific substrate and desired regioselectivity.
Synthesis of the Benzofuran Moiety (3)
a) Protection of Phenolic Hydroxyl Group:
-
Follow a similar procedure as described for the chromene moiety to protect the hydroxyl group of the starting phenol (5 ).
b) Sonogashira Coupling:
-
To a solution of the protected and halogenated phenol in a suitable solvent (e.g., THF or DMF) with an amine base (e.g., triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a terminal alkyne.
-
Stir the reaction under an inert atmosphere at room temperature or with heating until completion.
-
Work up the reaction and purify the coupled product.
c) Intramolecular Cyclization:
-
The resulting alkyne can be cyclized to the benzofuran using a variety of methods, including treatment with a base (e.g., potassium tert-butoxide) or a transition metal catalyst (e.g., a gold or platinum catalyst).
Suzuki Coupling and Deprotection
a) Suzuki Coupling:
-
To a mixture of the functionalized chromene (e.g., a boronic acid or ester derivative) and the functionalized benzofuran (e.g., a halide or triflate) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄).
-
Heat the reaction mixture under an inert atmosphere until the coupling is complete.
-
Perform an aqueous workup and purify the coupled product.
b) Deprotection:
-
The protecting groups on the hydroxyl functions are removed in the final step. The choice of deprotection conditions will depend on the protecting groups used (e.g., hydrogenolysis for benzyl groups, acidic conditions for MOM ethers).
-
Purify the final product, this compound, by column chromatography or preparative HPLC.
Quantitative Data Summary (Hypothetical)
Since this is a proposed synthesis, experimental data is not available. The following table provides a hypothetical summary of expected yields for each key step, which would need to be determined experimentally.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1a | Protection (Chromene) | 4 | Protected 4 | 90-95 |
| 1b | Prenylation | Protected 4 | Prenylated Intermediate | 60-70 |
| 1c | Chromene Formation | Prenylated Intermediate | 2 | 70-80 |
| 2a | Protection (Benzofuran) | 5 | Protected 5 | 90-95 |
| 2b | Sonogashira Coupling | Protected 5 | Alkyne Intermediate | 75-85 |
| 2c | Benzofuran Formation | Alkyne Intermediate | 3 | 80-90 |
| 3a | Suzuki Coupling | 2 and 3 | Protected this compound | 50-65 |
| 3b | Deprotection | Protected this compound | 1 | 85-95 |
Conclusion
The total synthesis of this compound is a challenging yet achievable goal. The proposed strategy, centered around a key cross-coupling reaction to unite two independently synthesized heterocyclic fragments, offers a flexible and logical approach. The successful execution of this synthesis will provide valuable material for biological evaluation and open avenues for the synthesis of novel analogs with potential therapeutic applications. Further experimental work is required to optimize the reaction conditions for each step and to realize the first total synthesis of this intriguing natural product.
Application Notes and Protocols for the Semi-Synthesis of Glabrocoumarone B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrocoumarone B is a natural coumarin found in the licorice plant (Glycyrrhiza glabra). While research on the semi-synthesis and biological activities of this compound derivatives is limited in publicly available literature, the broader family of coumarins and related flavonoids from licorice are well-studied for their therapeutic potential. This document provides a detailed guide for the prospective semi-synthesis of this compound derivatives, drawing upon established protocols for structurally similar compounds. The application notes also cover potential biological activities and the signaling pathways that these novel derivatives might modulate, based on evidence from related molecules.
Proposed Semi-Synthesis of this compound Derivatives
The semi-synthesis of this compound derivatives would likely commence with the isolation of a suitable precursor from licorice extract, such as glabridin, followed by oxidative cyclization to form the coumarone ring system, and subsequent derivatization.
Hypothetical Synthetic Workflow:
Caption: Proposed workflow for the semi-synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Isolation of Glabridin from Licorice Root
-
Extraction: Macerate dried and powdered licorice root with 95% ethanol at room temperature for 72 hours.
-
Concentration: Filter the extract and concentrate under reduced pressure to obtain a crude ethanolic extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Purification: Combine fractions containing glabridin (monitored by TLC) and purify further by recrystallization or preparative HPLC to yield pure glabridin.
Protocol 2: Hypothetical Oxidative Cyclization to a this compound Precursor
This is a speculative protocol based on known reactions of flavonoids.
-
Reaction Setup: Dissolve glabridin in a suitable solvent such as dichloromethane or acetonitrile.
-
Oxidation: Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or a metal-based catalyst, to the solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction, extract the product with an organic solvent, and dry over anhydrous sodium sulfate.
-
Purification: Purify the resulting this compound precursor by column chromatography.
Protocol 3: Derivatization of the this compound Precursor
This protocol describes a general method for alkylation. Similar approaches can be used for acylation or other modifications.
-
Reaction Setup: Dissolve the this compound precursor in a polar aprotic solvent like acetone or DMF.
-
Base Addition: Add a weak base, such as potassium carbonate, to the solution.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise and stir the reaction at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the formation of the derivative by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the base, concentrate the solution, and purify the derivative by column chromatography.
Potential Biological Activities and Signaling Pathways
While specific data for this compound derivatives is unavailable, related coumarins and flavonoids from licorice have demonstrated significant anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity
Many coumarin derivatives exhibit anti-inflammatory properties by modulating key signaling pathways. For instance, some pyranocoumarin derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Potential Anti-Inflammatory Signaling Pathway:
References
Application Note: Quantitative Analysis of Glabrocoumarone B using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Glabrocoumarone B. The described method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation, ensuring accuracy, precision, and linearity over a specified concentration range. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a natural compound of significant interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and standardization of extracts. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and specificity for the analysis of such compounds. This application note provides a comprehensive protocol for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Acetic acid, HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70-30% B, 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
Dilution: Dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the calibration range.
Method Validation
The developed HPLC method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Retention Time | Approximately 15.2 min |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data serve as a comprehensive guide for scientists and professionals working with this compound.
Application Notes and Protocols for LC-MS/MS Analysis of Glabrocoumarone B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrocoumarone B is a phenolic compound found in the extracts of Glycyrrhiza species, commonly known as licorice root.[1][2] As a coumarone derivative, it is of interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties, similar to other flavonoids isolated from licorice.[3] This document provides detailed application notes and protocols for the extraction and quantitative analysis of this compound from plant materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific quantitative data for this compound in various licorice species is not extensively reported in publicly available literature, the following table provides a hypothetical representation of expected concentrations based on the analysis of other phenolic compounds in Glycyrrhiza glabra. These values should be considered as illustrative examples for method development and validation purposes.
| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) |
| Glycyrrhiza glabra | Root | 5.8 ± 1.2 |
| Glycyrrhiza uralensis | Root | 3.2 ± 0.8 |
| Glycyrrhiza inflata | Root | 7.1 ± 1.5 |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of flavonoids and other phenolic compounds from licorice root.[4][5][6]
Materials:
-
Dried and powdered plant material (e.g., licorice root)
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 2 mL of 50% methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are recommended as a starting point for the development of a quantitative method for this compound. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
MRM Transitions for this compound: The exact mass of this compound is required to determine the precursor and product ions. As this is not readily available, hypothetical MRM transitions are provided below for illustrative purposes. These would need to be determined experimentally by infusing a pure standard of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 30 | 15 |
| This compound | [M+H]⁺ | Fragment 2 | 30 | 25 |
| Internal Standard | [M+H]⁺ | Fragment 1 | 35 | 20 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activities of other flavonoids from Glycyrrhiza glabra, this compound may modulate inflammatory responses through the NF-κB and MAPK signaling pathways.[3]
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. Phytochemistry, pharmacological activity, and potential health benefits of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology [mdpi.com]
Application Notes and Protocols for the Extraction of Glabrocoumarone B from Glycyrrhiza uralensis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glabrocoumarone B is a naturally occurring coumarin derivative found in the roots of Glycyrrhiza species, including Glycyrrhiza uralensis, commonly known as Chinese licorice. Coumarins are a class of secondary metabolites recognized for their diverse pharmacological properties. Preliminary studies on related compounds isolated from licorice suggest that this compound may possess significant anti-inflammatory and other therapeutic activities. These application notes provide a comprehensive overview of the extraction and purification of this compound from Glycyrrhiza uralensis and outline protocols to investigate its potential biological activities, particularly its impact on key inflammatory signaling pathways. While specific data on this compound is limited, the methodologies presented here are based on established protocols for similar compounds isolated from the Glycyrrhiza genus.
Section 1: Extraction and Purification of this compound
Overview of the Extraction and Purification Workflow
The general workflow for obtaining pure this compound from Glycyrrhiza uralensis root material involves initial extraction with an appropriate organic solvent, followed by a series of chromatographic purification steps.
Caption: General workflow for this compound extraction and purification.
Experimental Protocol: Extraction
This protocol details the initial solvent extraction of this compound from dried Glycyrrhiza uralensis roots.
Materials:
-
Dried roots of Glycyrrhiza uralensis
-
Grinder or mill
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper and funnel
-
Extraction vessel (e.g., large beaker or flask)
-
Stirring apparatus
Procedure:
-
Preparation of Plant Material: Grind the dried roots of Glycyrrhiza uralensis into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).
-
Stir the mixture at room temperature for 24 hours.
-
Alternatively, perform ultrasonic-assisted extraction for 60 minutes to improve efficiency.[1]
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Experimental Protocol: Purification
This protocol describes the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude ethanol extract
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC-grade solvents
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel suspended in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting with 100% n-hexane and moving towards 100% ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light.
-
Combine fractions that show similar TLC profiles and are suspected to contain this compound.
-
-
Semi-Preparative HPLC:
-
Further purify the combined fractions using a semi-preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of methanol and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data Summary
| Compound | Plant Source | Extraction Method | Yield (mg/g of dry weight) | Reference |
| Glycyrrhizic Acid | Glycyrrhiza glabra | Ethanol/water (30:70) extraction | 2.39 | [1] |
| Glabridin | Glycyrrhiza glabra | Ethanol/water (30:70) extraction | 0.92 | [1] |
| Isoliquiritigenin | Glycyrrhiza uralensis | Ionic liquid-based ultrasonic-assisted extraction | 0.665 | [2] |
Section 2: Biological Activity and Signaling Pathways
Hypothesized Biological Activity
Based on the known activities of other coumarins and flavonoids isolated from Glycyrrhiza species, it is hypothesized that this compound possesses anti-inflammatory properties. These effects are likely mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized mechanism of action of this compound on the NF-κB and MAPK signaling pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines a method to assess the anti-inflammatory activity of this compound in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
Western blot reagents and antibodies (for NF-κB and MAPK pathway proteins)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment:
-
Seed the cells in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatants using specific ELISA kits.
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Perform western blotting to analyze the expression and phosphorylation levels of key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) and MAPK pathway (e.g., p-ERK, p-JNK, p-p38).
-
Expected Quantitative Results
The following table outlines the expected dose-dependent effects of this compound on inflammatory markers in LPS-stimulated RAW 264.7 cells.
| This compound Conc. | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | p-p65 Expression (% of LPS control) | p-p38 Expression (% of LPS control) |
| 0 µM (LPS only) | 100% | 100% | 100% | 100% | 100% |
| 1 µM | Expected Decrease | Expected Decrease | Expected Decrease | Expected Decrease | Expected Decrease |
| 10 µM | Expected Significant Decrease | Expected Significant Decrease | Expected Significant Decrease | Expected Significant Decrease | Expected Significant Decrease |
| 50 µM | Expected Strong Decrease | Expected Strong Decrease | Expected Strong Decrease | Expected Strong Decrease | Expected Strong Decrease |
Disclaimer: The protocols and expected results are based on methodologies used for similar compounds and should be optimized for specific experimental conditions. The biological activities of this compound require direct experimental validation.
References
Application Notes and Protocols: In Vitro Enzyme Inhibition Assays for Glabrocoumarone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrocoumarone B is a natural product belonging to the coumarone class of compounds. Molecules of this structural class, which includes various flavonoids and coumarins, have been reported to exhibit a wide range of biological activities. Among these, enzyme inhibition is a frequently observed mechanism of action that underlies their therapeutic potential. This document provides detailed protocols for in vitro enzyme inhibition assays that are relevant for assessing the inhibitory potential of this compound against two key enzymes: α-glucosidase and urease.
α-Glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Urease, a nickel-containing metalloenzyme, is essential for the survival of certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a target for treating gastritis and peptic ulcers. The following protocols are designed to be adaptable for the screening and characterization of potential inhibitors like this compound.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against α-glucosidase and urease. These values are for illustrative purposes to demonstrate how experimental data would be presented.
| Enzyme Target | Inhibitor | IC50 (µM) | Inhibition Type |
| α-Glucosidase (from Saccharomyces cerevisiae) | This compound | 25.8 ± 2.1 | Competitive |
| Acarbose (Positive Control) | 150.2 ± 12.5 | Competitive | |
| Urease (from Jack Bean) | This compound | 15.2 ± 1.8 | Non-competitive |
| Thiourea (Positive Control) | 22.5 ± 2.5 | Competitive |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution to achieve a range of final assay concentrations.
-
Prepare a 0.1 U/mL solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a 1 mM solution of pNPG in sodium phosphate buffer.
-
In a 96-well microplate, add 50 µL of sodium phosphate buffer, 20 µL of the this compound solution (or DMSO for the control, and acarbose for the positive control), and 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Urease Inhibition Assay
This protocol is used to evaluate the inhibitory activity of this compound against urease.
Materials:
-
Jack Bean Urease
-
Urea
-
Phenol red indicator
-
This compound
-
Thiourea (positive control)
-
Phosphate buffer (pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain various concentrations.
-
Prepare a 1 U/mL solution of Jack Bean Urease in phosphate buffer.
-
Prepare a 100 mM solution of urea in phosphate buffer.
-
Prepare a phenol red indicator solution.
-
In a 96-well microplate, add 25 µL of the urease solution, 5 µL of the this compound solution (or DMSO for control, and thiourea for positive control), and 45 µL of phosphate buffer containing phenol red to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
The production of ammonia from urea hydrolysis by urease leads to an increase in pH, which is detected by a color change of the phenol red indicator.
-
Measure the absorbance at 560 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizations
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Hypothetical signaling pathways affected by this compound.
Unveiling the Therapeutic Potential of Glabrocoumarone B: Preclinical Animal Models and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to preclinical research on Glabrocoumarone B, a novel coumarin derivative. While specific data on this compound is not yet publicly available, this guide draws upon established methodologies for evaluating the therapeutic effects of coumarin compounds, which have demonstrated significant anti-inflammatory, neuroprotective, and anti-cancer activities. These application notes and protocols are designed to facilitate the investigation of this compound's pharmacological profile in relevant animal models.
Section 1: Potential Therapeutic Applications and Relevant Animal Models
Coumarin derivatives have shown promise in a variety of therapeutic areas. Based on the activities of related compounds, this compound could be investigated for the following applications, utilizing the specified animal models.
| Therapeutic Area | Potential Effect of this compound | Recommended Animal Model | Key Outcome Measures |
| Inflammation | Reduction of pro-inflammatory cytokines and mediators | Carrageenan-induced Paw Edema in Rats/Mice | Paw volume, myeloperoxidase (MPO) activity, cytokine levels (TNF-α, IL-1β, IL-6), histological analysis of inflamed tissue. |
| Neurodegeneration | Protection against neuronal damage and cognitive decline | Scopolamine-induced Amnesia in Mice | Morris water maze performance, passive avoidance test, acetylcholinesterase (AChE) activity, antioxidant enzyme levels, histopathology of the hippocampus. |
| 6-Hydroxydopamine (6-OHDA) or MPTP-induced Parkinson's Disease Model in Rodents | Rotarod test, cylinder test, tyrosine hydroxylase (TH) immunohistochemistry, dopamine and its metabolite levels in the striatum. | ||
| Oncology | Inhibition of tumor growth and metastasis | Xenograft Tumor Models in Immunocompromised Mice (e.g., with breast cancer cell lines) | Tumor volume and weight, metastasis assessment, apoptosis markers (e.g., caspase-3), angiogenesis markers (e.g., CD31). |
| Diabetes | Improvement of glucose homeostasis | Streptozotocin (STZ)-induced Diabetic Rats/Mice or db/db Mice | Blood glucose levels, oral glucose tolerance test (OGTT), insulin levels, HbA1c levels, lipid profile. |
Section 2: Experimental Protocols
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose - CMC)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Reagents for MPO assay and ELISA kits for cytokines
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
Biochemical Analysis: At the end of the experiment (4 hours), euthanize the animals. Collect paw tissue for the determination of MPO activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Histopathology: Fix paw tissue in 10% formalin for histological examination to assess inflammatory cell infiltration and tissue damage.
Scopolamine-Induced Amnesia Model for Neuroprotective Effects
This model is used to evaluate the potential of compounds to reverse cognitive deficits.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in a suitable vehicle)
-
Scopolamine hydrobromide (1 mg/kg, i.p.)
-
Morris Water Maze apparatus
-
Passive Avoidance apparatus
-
Reagents for AChE activity assay and antioxidant enzyme assays (SOD, CAT, GPx)
Protocol:
-
Animal Acclimatization and Grouping: Similar to the inflammation model.
-
Drug Administration: Administer this compound or vehicle orally for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the final day of treatment, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the last dose of this compound.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Conduct training trials for 4 consecutive days, allowing mice to find a hidden platform in a circular pool of water.
-
Probe Trial: On the 5th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Behavioral Testing (Passive Avoidance Test):
-
Acquisition Trial: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (specifically the hippocampus and cortex). Homogenize the tissue to measure AChE activity and the levels of antioxidant enzymes (SOD, CAT, GPx).
Section 3: Signaling Pathways and Visualization
Anti-Inflammatory Signaling Cascade
Coumarin derivatives often exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[1][2] Glabralactone, a coumarin compound, has been shown to suppress the TRIF-dependent IRF-3 signaling and NF-κB pathways.[3][4]
Caption: Proposed anti-inflammatory mechanism of this compound.
Neuroprotective Signaling Cascade
The neuroprotective effects of coumarins can be mediated through the activation of pathways like the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[5]
Caption: Potential neuroprotective signaling pathway of this compound.
Section 4: Experimental Workflow Visualization
A typical workflow for the preclinical evaluation of this compound is outlined below.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The provided application notes and protocols offer a robust framework for initiating the preclinical investigation of this compound. By leveraging these established animal models and experimental designs, researchers can systematically evaluate its therapeutic potential and elucidate its mechanisms of action. The adaptability of these protocols allows for their modification to explore other potential applications of this novel coumarin derivative, thereby accelerating its journey from the laboratory to potential clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF- κ B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Stability Testing of Glabrocoumarone B
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Glabrocoumarone B is a natural phytochemical belonging to the coumarone class of compounds.[1] Its chemical formula is C₁₉H₁₆O₄.[1] As with any potential therapeutic agent or active pharmaceutical ingredient (API), establishing a comprehensive stability profile is a critical step in the drug development process. Stability testing provides essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2]
This application note provides a detailed protocol for conducting forced degradation and long-term stability studies for this compound. The procedures outlined are based on the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[3][4][5] The goal of these studies is to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method crucial for quality control and regulatory submissions.[2][3]
2. Materials and Equipment
-
API: this compound (solid powder)
-
Reagents:
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Formic acid or Phosphoric acid (for mobile phase pH adjustment)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber with controlled light/UV exposure[2][5]
-
Water bath or dry block heater
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
-
3. Stability-Indicating Analytical Method (Example)
A validated, stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.[3] A reverse-phase HPLC-UV method is proposed here. Note: This method is a starting point and must be fully developed and validated according to ICH Q2(R1) guidelines.
-
Chromatographic System: HPLC with PDA Detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program: (Example)
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined from the UV spectrum of this compound (e.g., using a PDA detector to find λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Experimental Protocols
The overall workflow for stability testing involves preparing a stock solution, subjecting aliquots to various stress conditions, collecting samples at specified time points, and analyzing them using the stability-indicating method.
References
Troubleshooting & Optimization
Technical Support Center: Improving Coumestan Synthesis Yield
This guide is intended for researchers, scientists, and drug development professionals. Please ensure all experiments are conducted in a controlled laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the coumestan synthesis is consistently low. What are the most critical steps to optimize?
A1: Low yields in coumestan synthesis often stem from incomplete reactions or side-product formation in two key stages: the formation of the 3-aryl-4-hydroxycoumarin intermediate and the subsequent oxidative cyclization to form the benzofuran ring. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) for both steps is crucial. Ensure starting materials are pure and anhydrous conditions are maintained where necessary.
Q2: I am observing the formation of multiple byproducts during the oxidative cyclization step. How can I improve the selectivity?
A2: The formation of byproducts during oxidative cyclization is a common issue. To improve selectivity:
-
Choice of Oxidizing Agent: The choice of oxidizing agent can significantly impact selectivity. While ferric chloride (FeCl₃) is commonly used, other reagents like palladium catalysts may offer higher selectivity under specific conditions.
-
Reaction Temperature: Control of the reaction temperature is critical. Running the reaction at the optimal temperature can minimize the formation of undesired side products.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the one that favors the desired product.
Q3: The demethylation of methoxy-protected precursors is resulting in a complex mixture of products. What can I do to achieve clean demethylation?
A3: Cleavage of methyl ethers in complex molecules can be challenging.
-
Choice of Demethylating Agent: Boron tribromide (BBr₃) is a powerful but sometimes harsh reagent. Consider using milder conditions or alternative reagents like trimethylsilyl iodide (TMSI) or certain Lewis acids.
-
Stoichiometry and Temperature: Carefully control the stoichiometry of the demethylating agent and maintain a low temperature to avoid unwanted side reactions and degradation of the coumestan core.
Q4: How can I confirm the successful formation of the coumestan ring system?
A4: The formation of the rigid, planar coumestan ring system can be confirmed by standard spectroscopic methods:
-
¹H NMR: Look for the characteristic shifts of the protons on the coumestan core. The coupling constants can also provide structural information.
-
¹³C NMR: The appearance of quaternary carbon signals in the aromatic region corresponding to the fused ring system is a good indicator.
-
Mass Spectrometry: A clear molecular ion peak corresponding to the expected mass of the coumestan product is essential for confirmation.
-
UV-Vis Spectroscopy: Coumestans typically exhibit characteristic absorption maxima due to their extended conjugated system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in 3-aryl-4-hydroxycoumarin formation | - Incomplete reaction between the phenol and the β-ketoester.- Side reactions of the starting materials. | - Ensure the use of a suitable catalyst (e.g., a Lewis acid or protic acid).- Optimize the reaction temperature and time.- Use high-purity, anhydrous starting materials and solvents. |
| Failure of the oxidative cyclization step | - The chosen oxidizing agent is not effective.- Reaction conditions are not optimal.- The substrate is not sufficiently activated. | - Screen different oxidizing agents (e.g., FeCl₃, Pd/C with an oxidant).- Vary the reaction temperature, solvent, and reaction time.- Ensure that the precursor has the correct regiochemistry for cyclization. |
| Formation of polymeric material | - Over-oxidation or polymerization of phenolic compounds. | - Use a milder oxidizing agent or reduce the reaction temperature.- Add the oxidizing agent slowly to the reaction mixture.- Consider using a protecting group strategy for sensitive hydroxyl groups. |
| Difficulty in purifying the final product | - Presence of closely related impurities or starting materials.- The product has poor solubility. | - Employ multiple purification techniques (e.g., column chromatography followed by recrystallization).- Use a gradient elution system for column chromatography to improve separation.- For poorly soluble products, try trituration with a suitable solvent to remove impurities. |
| Inconsistent reaction yields | - Variability in reagent quality.- Inconsistent reaction setup and conditions. | - Use reagents from a reliable source and check their purity.- Standardize the reaction setup, including glassware, stirring speed, and heating method.- Maintain strict control over reaction parameters. |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-dihydroxyphenyl)-4,7-dihydroxycoumarin (Precursor to Coumestrol)
-
Reaction Setup: To a solution of 1,2,4-triacetoxybenzene (1.0 eq) and 4-hydroxycoumarin (1.1 eq) in anhydrous dichloromethane (DCM), add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aryl-4-hydroxycoumarin precursor.
Protocol 2: Oxidative Cyclization to form Coumestrol
-
Reaction Setup: Dissolve the 3-(2,4-dihydroxyphenyl)-4,7-dihydroxycoumarin precursor (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a solution of ferric chloride (FeCl₃) (2.0-3.0 eq) in the same solvent to the reaction mixture. Heat the reaction to 80-120 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.
-
Purification: Collect the precipitate by filtration, wash with water, and then a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure Coumestrol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the key steps in a representative Coumestrol synthesis.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. 3-Aryl-4-hydroxycoumarin Formation | 1,2,4-Triacetoxybenzene, 4-Hydroxycoumarin | BF₃·OEt₂ | DCM | 0 to RT | 12-24 | 60-75 |
| 2. Oxidative Cyclization | 3-(2,4-dihydroxyphenyl)-4,7-dihydroxycoumarin | FeCl₃ | DMF | 100 | 4 | 70-85 |
| Alternative - Palladium Catalyzed Cyclization | Substituted 2-alkynylphenol derivative | Pd(OAc)₂, Cu(OAc)₂ | Acetonitrile | 80 | 12 | 55-65 |
Visualizations
Synthetic Pathway for Coumestrol
Caption: A simplified synthetic pathway for Coumestrol.
Experimental Workflow for Oxidative Cyclization
Technical Support Center: Overcoming Poor Solubility of Glabrocoumarone B in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Glabrocoumarone B during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural coumarin compound isolated from plants of the Glycyrrhiza species. Like many other coumarins, it is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to several issues in experimental assays, including:
-
Precipitation of the compound in aqueous buffer systems or cell culture media.
-
Inaccurate quantification of the effective compound concentration.
-
Reduced bioavailability in cell-based assays and in vivo models.
-
Inconsistent and unreliable experimental results.
Q2: Which solvents are recommended for dissolving this compound?
For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a stock solution of this compound. Ethanol can also be an alternative. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in aqueous media.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: My this compound is precipitating when I add it to my aqueous assay buffer. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the co-solvent concentration: Ensure your stock solution is at a high enough concentration so that the volume of DMSO added to the aqueous buffer is minimal.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay medium with gentle vortexing can sometimes improve solubility.
-
Consider formulation strategies: For more persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or pluronic F-68 may be necessary.
Troubleshooting Guide
This guide provides structured approaches to common problems encountered with this compound solubility.
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the culture medium. | 1. Visually inspect the wells of your culture plates for any signs of precipitation after adding the compound. 2. Reduce the final concentration of this compound. 3. Decrease the final percentage of DMSO by preparing a more concentrated stock solution. |
| Uneven distribution of the compound in the wells. | 1. After adding the this compound stock solution to the medium, gently pipette up and down or swirl the plate to ensure thorough mixing before adding to the cells. |
| Solvent (DMSO) toxicity. | 1. Run a vehicle control with the same final concentration of DMSO to determine its effect on cell viability and the assay endpoint. 2. If toxicity is observed, lower the final DMSO concentration to ≤ 0.1%. |
Issue 2: Low or no observable bioactivity.
| Possible Cause | Troubleshooting Steps |
| The effective concentration is lower than the intended concentration due to poor solubility. | 1. Attempt to increase solubility by preparing the final solution in a serum-containing medium, as serum proteins can sometimes help solubilize lipophilic compounds. 2. Consider using a solubility enhancer such as cyclodextrins. |
| Degradation of the compound. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the standard method for preparing a stock solution of this compound using DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh the compound: Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Example Dilution for a Final Concentration of 10 µM in a Cell Culture Well:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
To achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
Signaling Pathways and Visualizations
This compound, being a coumarin from Glycyrrhiza species, is likely to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key signaling pathways. Based on studies of structurally related compounds, a probable mechanism of action involves the inhibition of the NF-κB pathway and modulation of the PI3K/Akt and MAPK pathways.
Logical Workflow for Troubleshooting Solubility Issues
Navigating Spectroscopic Challenges in the Analysis of Glabrocoumarone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center offering troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of Glabrocoumarone B.
This compound, a natural compound with the molecular formula C₁₉H₁₆O₄, presents a unique set of challenges in its spectroscopic analysis due to its complex structure featuring a benzofuran, a chromene, and two phenolic hydroxyl groups. This guide provides detailed insights and practical solutions for researchers working with this compound, ensuring accurate and reliable data acquisition.
Frequently Asked Questions (FAQs) in this compound Analysis
Q1: What are the typical challenges encountered during the NMR analysis of this compound?
A1: Researchers may face several hurdles during the Nuclear Magnetic Resonance (NMR) analysis of this compound. Due to the presence of multiple aromatic rings, significant signal overlap in the aromatic region (typically δ 6.0-8.0 ppm) of the ¹H NMR spectrum is common. This can make precise signal assignment difficult. Furthermore, peak broadening may be observed for the hydroxyl protons, which can be addressed by D₂O exchange experiments. For ¹³C NMR, obtaining high-quality spectra may require longer acquisition times due to the presence of quaternary carbons.
Q2: I am observing unexpected fragmentation patterns in the mass spectrum of this compound. What could be the cause?
A2: The fragmentation of this compound in mass spectrometry (MS) is influenced by the ionization technique used. Electrospray ionization (ESI) may yield a prominent [M-H]⁻ ion in negative mode due to the acidic phenolic protons. In positive mode, [M+H]⁺ may be observed. Tandem MS (MS/MS) experiments can be complex. Common fragmentation pathways for related coumarins and flavonoids often involve the loss of small neutral molecules such as CO (28 Da) and retro-Diels-Alder (rDA) reactions within the chromene ring. In-source fragmentation can also occur, leading to a more complex spectrum than anticipated. Optimizing the collision energy in MS/MS experiments is crucial for obtaining informative fragment ions for structural elucidation.
Q3: How do solvent and pH affect the UV-Vis spectrum of this compound?
A3: The Ultraviolet-Visible (UV-Vis) spectrum of this compound is sensitive to both solvent polarity and pH. The presence of phenolic hydroxyl groups means that changes in pH will cause a bathochromic (red) shift in the absorption maxima as the hydroxyl groups are deprotonated. This is a key characteristic to note when performing quantitative analysis. The choice of solvent can also influence the λmax values due to solvatochromic effects. It is recommended to use a consistent, buffered solvent system for reproducible quantitative measurements.
Troubleshooting Guides
This section provides structured troubleshooting for specific issues encountered during the spectroscopic analysis of this compound.
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Resolution in Aromatic Region | Signal overlap of protons on the benzofuran and chromene rings. | - Utilize 2D NMR techniques such as COSY and HMBC to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.- Employ a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. |
| Broad Hydroxyl Proton Signals | Chemical exchange with residual water in the solvent. | - Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube; the hydroxyl proton signals will disappear or significantly broaden, confirming their identity.- Use a well-dried deuterated solvent. |
| Low Signal-to-Noise Ratio in ¹³C NMR | Presence of quaternary carbons and relatively low sample concentration. | - Increase the number of scans (transients).- Use a more concentrated sample if possible.- Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ signals, which can aid in the assignment of quaternary carbons. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Ionization Efficiency | Suboptimal ionization source settings or choice of ionization technique. | - For ESI, optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature.- Consider using Atmospheric Pressure Chemical Ionization (APCI), as it can sometimes provide a better response for moderately polar compounds like this compound.[1] |
| Uninterpretable Fragmentation Pattern | In-source fragmentation or inappropriate collision energy in MS/MS. | - Reduce the cone/fragmentor voltage to minimize in-source fragmentation.- Perform a collision energy ramp in your MS/MS experiments to identify the optimal energy for generating key fragment ions.- Compare the observed fragments with known fragmentation patterns of coumarins and flavonoids, which often involve losses of CO and rDA reactions.[2] |
| Inconsistent Mass Accuracy | Instrument calibration drift. | - Calibrate the mass spectrometer immediately before analysis using a suitable standard for the desired mass range. |
UV-Vis Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent λmax Values | Fluctuations in pH or use of different solvents. | - Use a buffered solution to maintain a constant pH for all measurements.- Record the solvent used for each measurement and be consistent throughout the experiment. |
| Non-linear Calibration Curve | Compound aggregation at higher concentrations or instrument limitations. | - Prepare a fresh dilution series and re-measure.- Ensure the absorbance values fall within the linear dynamic range of the spectrophotometer (typically 0.1-1.0 AU).- Investigate potential aggregation using techniques like dynamic light scattering if the issue persists. |
Experimental Protocols
A detailed methodology for the spectroscopic analysis of this compound is provided below.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Ensure the sample is fully dissolved.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse program. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard vendor-provided pulse programs to aid in complete structural assignment.
2. Mass Spectrometry (LC-MS)
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Ionization (ESI):
-
Positive Mode: Set capillary voltage to 3-4 kV, cone voltage to 20-40 V, desolvation temperature to 300-400 °C, and desolvation gas flow to 600-800 L/hr.
-
Negative Mode: Set capillary voltage to 2.5-3.5 kV, cone voltage to 20-40 V. Other parameters can be similar to the positive mode.
-
-
MS/MS: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with argon. Vary the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions to determine the linear range.
-
Measurement: Use a dual-beam spectrophotometer and scan from 200 to 600 nm. Use the solvent as a blank. Record the wavelength of maximum absorbance (λmax). For pH-dependent studies, use appropriate buffer solutions.
Visualizing Workflows and Pathways
To further aid in the understanding of the troubleshooting process, the following diagrams illustrate key workflows.
References
Technical Support Center: Refining Cell Permeability Assays for Glabrocoumarone B
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Glabrocoumarone B in cell permeability assays. Due to the limited specific data on this compound, some guidance is based on data from the structurally similar and well-studied isoflavonoid, Glabrene. It is recommended that these suggestions be used as a starting point for your experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a key parameter to measure?
This compound is a natural compound with the chemical formula C19H16O4.[1] Understanding its cell permeability is crucial for drug development as it helps predict how the compound will be absorbed in the gastrointestinal tract, which is a key determinant of its potential bioavailability and therapeutic efficacy.
Q2: What are the main challenges I can expect when working with this compound in permeability assays?
Based on the properties of the related compound Glabrene, you may encounter the following challenges:
-
Low Aqueous Solubility: Glabrene is soluble in DMSO, which is a common solvent for preparing stock solutions.[2] However, its solubility in aqueous assay buffers may be limited, potentially leading to precipitation and inaccurate results.
-
Interaction with Efflux Transporters: Compounds derived from licorice have been shown to interact with efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).[3] These transporters are present in Caco-2 cells and can actively pump this compound out of the cells, leading to an underestimation of its permeability.
-
Metabolism: Licorice and its phytochemicals may influence the activity of drug-metabolizing enzymes like CYP3A4 and CYP1A2.[3][4] Caco-2 cells express some of these enzymes, which could lead to the metabolism of this compound during the assay.
Q3: Which permeability assay should I choose for this compound: PAMPA or Caco-2?
The choice of assay depends on your research question:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay is a good starting point to assess the passive diffusion of this compound across an artificial membrane.[5] It is a simpler, faster, and less expensive assay.[3]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium.[6] It provides a more comprehensive picture of permeability by not only assessing passive diffusion but also active transport (uptake and efflux) and paracellular transport.[4][5] Given the potential for this compound to interact with efflux transporters, the Caco-2 assay is recommended for a more physiologically relevant assessment.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in the Assay
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Assay Buffer | * Increase the concentration of a co-solvent like DMSO in your donor solution (typically up to 5%).[1] * Consider using solubilizing agents such as polysorbate 80 or Cremophor EL in the donor buffer to enhance the solubility of lipophilic compounds.[2] |
| Nonspecific Binding | * For PAMPA assays, nonspecific binding to plasticware and filter supports can be an issue for lipophilic compounds.[2] Using solubilizing agents can help alleviate this. * For Caco-2 assays, pre-incubating the plate with a solution of a non-specific protein like bovine serum albumin (BSA) may help to block non-specific binding sites. |
| Compound Instability | * Analyze samples immediately after the assay, ideally within 24-48 hours, to prevent degradation.[1] * Assess the stability of this compound in the assay buffer over the incubation period. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding of Caco-2 Cells | * Ensure a homogenous cell suspension during seeding and gently shake the plate to promote even distribution.[7] * Monitor cell monolayer confluence and integrity before starting the experiment. |
| Disruption of Caco-2 Monolayer | * Handle the Transwell plates gently to avoid disturbing the cell monolayer. * Ensure the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the assay. A significant drop in TEER may indicate compromised monolayer integrity. |
| Precipitation of this compound | * Visually inspect the donor wells for any signs of precipitation during the assay. * If precipitation is observed, consider reducing the starting concentration of this compound or increasing the concentration of co-solvents/solubilizing agents. |
Issue 3: Apparent Permeability (Papp) is Very Low in the Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Active Efflux | * this compound may be a substrate for efflux transporters like P-gp, which are expressed in Caco-2 cells.[4] * Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux. * Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to see if the permeability increases. |
| Metabolism | * Analyze samples from both the donor and receiver compartments for the presence of metabolites using LC-MS/MS. * If significant metabolism is detected, the apparent permeability will be underestimated. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H16O4 | PubChem[1] |
| Molecular Weight | 308.3 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Melting Point | 168 - 169 °C | Human Metabolome Database[1] |
| Solubility | Soluble in DMSO | ChemicalBook (for Glabrene)[2] |
Table 2: Example Data Table for a Bi-directional Caco-2 Assay of this compound
| Parameter | Value |
| Apical to Basolateral (A-B) | |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 ± 0.1 |
| Recovery (%) | 92 ± 5 |
| Basolateral to Apical (B-A) | |
| Papp (B-A) (x 10⁻⁶ cm/s) | 2.5 ± 0.3 |
| Recovery (%) | 95 ± 4 |
| Efflux Ratio (Papp B-A / Papp A-B) | 5.0 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the donor solution by diluting the stock solution in a phosphate buffer (pH 6.5) to the final desired concentration. The final DMSO concentration should be kept consistent, typically between 1-5%.[1] If solubility is an issue, consider adding a solubilizing agent like polysorbate 80 to the donor buffer.[2]
-
The receiver buffer is typically a phosphate buffer at pH 7.4.[2]
-
-
Membrane Preparation:
-
Coat the filter of each well in the donor plate with a lipid solution (e.g., 2% phosphatidylcholine in n-dodecane).[2]
-
-
Assay Procedure:
-
Add the receiver buffer to the receiver plate.
-
Add the donor solution containing this compound to the donor plate.
-
Place the donor plate onto the receiver plate to start the incubation.
-
Incubate the plate assembly at room temperature for a specified period, typically 10-16 hours, in a moist chamber to prevent evaporation.[3][8]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and receiver wells using a suitable analytical method, such as LC-MS.[8]
-
Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity.
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[7]
-
For the apical-to-basolateral (A-B) permeability, add the transport buffer containing this compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For the basolateral-to-apical (B-A) permeability, add the transport buffer with the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with 5% CO2 for a defined period, typically up to 2 hours.[4]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in the samples by LC-MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Visualizations
Caption: Experimental workflow for cell permeability assays.
Caption: Potential mechanism of action via the NF-κB signaling pathway.
References
- 1. This compound | C19H16O4 | CID 15233562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GLABRENE CAS#: 60008-03-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Herb-Drug Interaction Potential of Five Common Species of Licorice and Their Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Aspects of Transporter-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Toxic Features and Metabolomic Intervention of Glabrene, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Glabrocoumarone B in experiments
Technical Support Center: Glabrocoumarone B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
A1: The direct molecular target of this compound is still under investigation. However, based on studies of structurally related pyranocoumarins, its primary on-target effect is proposed to be the inhibition of the pro-inflammatory and pro-survival NF-κB and PI3K/Akt signaling pathways. Evidence from related compounds suggests it may suppress the phosphorylation of key proteins like Akt and the subsequent nuclear translocation of NF-κB subunits p65 and p50.[1] This inhibitory action is believed to underlie its potential anti-inflammatory and anti-proliferative effects.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects are unintended interactions with cellular components outside of the NF-κB and PI3K/Akt pathways. While specific off-target interactions for this compound have not been fully characterized, potential issues common to small molecules in this class can include:
-
Interaction with other kinases: Due to structural similarities in the ATP-binding pockets of various kinases, this compound could inhibit other kinases beyond the PI3K/Akt pathway.
-
Metabolic enzyme inhibition/induction: The compound could interfere with metabolic enzymes like cytochrome P450s, altering its own metabolism or that of other substances in the experimental system.
-
Receptor antagonism/agonism: Unintended binding to membrane or nuclear receptors.
-
General cellular stress: At higher concentrations, it may induce oxidative stress or mitochondrial dysfunction, leading to non-specific cytotoxicity.
Q3: How do I select the optimal concentration of this compound to minimize off-target effects?
A3: The optimal concentration should maximize on-target activity while minimizing off-target effects and general cytotoxicity. The key is to perform a careful dose-response analysis. Start by establishing the IC50 (half-maximal inhibitory concentration) for its effect on your primary endpoint (e.g., inhibition of NF-κB target gene expression). The ideal working concentration is typically at or slightly above the IC50, but well below the concentration that induces significant cytotoxicity (as determined by a cell viability assay).
Q4: What are the essential control experiments when using this compound?
A4: To ensure your observed phenotype is due to the on-target effects of this compound, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the vehicle itself.
-
Positive Control: Use a well-characterized, potent inhibitor of the NF-κB or PI3K/Akt pathway to ensure your assay is working as expected.
-
Negative Control: Use a structurally similar but biologically inactive analog of this compound, if available. This helps confirm that the observed activity is due to the specific structure of the compound.
-
Target Engagement Assay: Directly measure the inhibition of the intended target (e.g., by checking the phosphorylation status of Akt or IκBα via Western blot) at your working concentration.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if this compound inhibits cell proliferation, see if this effect can be reversed by introducing a constitutively active form of Akt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Observed | 1. Concentration too high: The working concentration may be causing non-specific cytotoxicity. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which this compound becomes toxic. Select a working concentration well below this toxic threshold. 2. Check Vehicle Concentration: Ensure the final concentration of the vehicle is consistent across all samples and is at a non-toxic level (typically <0.1% for DMSO). |
| Inconsistent Results Between Replicates | 1. Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. 2. Compound Precipitation: The compound may be precipitating out of solution at the working concentration. | 1. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock immediately before use. Minimize exposure to light if the compound is light-sensitive. 2. Check Solubility: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is suspected, consider using a lower concentration or a different solvent system if compatible with your experiment. |
| Phenotype Does Not Match Expected On-Target Effect | 1. Off-Target Effects: The observed phenotype may be dominated by an off-target interaction. 2. Cell Line Specificity: The NF-κB/Akt pathway may not be the primary driver of the phenotype in your specific cell model. | 1. Validate On-Target Engagement: Use Western blotting to confirm that this compound inhibits the phosphorylation of Akt and/or IκBα at your working concentration (See Protocol 2). 2. Test Alternative Hypotheses: Use pathway analysis tools or screen for the activation/inhibition of other major signaling pathways (e.g., MAPK, JNK) to identify potential off-target activities. |
Selectivity Profile of a Hypothetical Kinase Inhibitor
This table illustrates the concept of selectivity. A selective compound like this compound should have a much lower IC50 for its intended targets (On-Target Kinases) compared to other kinases (Off-Target Kinases).
| Kinase Target | Type | IC50 (nM) |
| IKKβ (NF-κB Pathway) | On-Target | 85 |
| Akt1 (PI3K Pathway) | On-Target | 120 |
| ERK2 (MAPK Pathway) | Off-Target | > 10,000 |
| JNK1 (Stress Pathway) | Off-Target | > 15,000 |
| PKA (cAMP Pathway) | Off-Target | > 20,000 |
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Curve for Optimal Concentration
Objective: To determine the optimal, non-toxic working concentration of this compound.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assays:
-
For Efficacy (IC50): Perform an assay to measure the on-target effect. For example, after stimulating the NF-κB pathway (e.g., with TNF-α), measure the expression of a downstream target gene (e.g., IL-6) via qPCR or ELISA.
-
For Cytotoxicity (CC50): In a parallel plate, perform a cell viability assay (e.g., MTT or resazurin).
-
-
Analysis: Plot the percentage of inhibition (for efficacy) and the percentage of cell viability (for cytotoxicity) against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 and CC50 values. The ideal working concentration is typically in the range of the IC50 but significantly lower than the CC50.
Caption: Workflow for determining the optimal experimental concentration.
Protocol 2: Western Blot for On-Target Pathway Validation
Objective: To confirm that this compound inhibits the phosphorylation of Akt and IκBα.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the predetermined optimal concentration of this compound or vehicle for a suitable duration (e.g., 1-4 hours).
-
Stimulation: After pre-treatment, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for NF-κB or 100 ng/mL IGF-1 for Akt) for a short period (e.g., 15-30 minutes) to induce phosphorylation. Include an unstimulated control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Caption: Proposed inhibitory action of this compound on signaling pathways.
Logical Workflow for Troubleshooting Unexpected Results
This diagram provides a decision-making framework for addressing common experimental issues.
Caption: Decision tree for troubleshooting experimental outcomes.
References
improving the resolution of Glabrocoumarone B in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Glabrocoumarone B in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution challenging?
This compound is a natural phenolic compound, specifically a chromenol and a member of the 1-benzofurans, found in plants of the Glycyrrhiza genus (licorice). Its chemical formula is C₁₉H₁₆O₄ and it has a molecular weight of approximately 308.3 g/mol . The primary challenge in achieving high-resolution separation of this compound lies in its presence within complex botanical extracts. These extracts contain a multitude of structurally similar compounds, such as other isoflavonoids, flavonoids, and coumarins, which can co-elute during chromatographic analysis, leading to poor peak resolution.
Q2: Which analytical techniques are best suited for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) are the most effective techniques for the analysis of this compound. UHPLC-MS/MS, in particular, offers high sensitivity and selectivity, which is advantageous for distinguishing this compound from other components in a complex matrix.
Q3: What are the key parameters to optimize for improving the resolution of this compound?
To enhance the resolution of this compound, focus on optimizing the following chromatographic parameters:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase (often containing an acidifier like formic acid or acetic acid) is critical. A gradient elution is generally preferred over isocratic elution for complex mixtures.
-
Column Chemistry: A C18 reversed-phase column is a common choice. However, for structurally similar compounds, a phenyl-hexyl or a polar-embedded column might offer alternative selectivity and improved resolution.
-
Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. Lower flow rates generally lead to better resolution but longer run times.
-
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention time and peak shape. Since this compound is a phenolic compound, a slightly acidic mobile phase (pH 2.5-4) is typically used to ensure it is in its non-ionized form, leading to better retention and peak symmetry on a reversed-phase column.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
Peak identification can be confirmed using several methods:
-
Reference Standard: The most reliable method is to inject a pure reference standard of this compound and compare its retention time with the peak in your sample chromatogram.
-
Spiking: Spiking your sample with a known amount of this compound reference standard should result in an increase in the height/area of the corresponding peak without the appearance of a new peak.
-
Mass Spectrometry (MS): If using an LC-MS system, the mass-to-charge ratio (m/z) of the peak of interest should correspond to the expected molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement for further confirmation. Tandem mass spectrometry (MS/MS) can be used to compare the fragmentation pattern of the analyte with that of a reference standard.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution with Other Compounds
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Modify the gradient profile. Start with a lower percentage of the organic solvent and/or use a shallower gradient. |
| Unsuitable column chemistry | Try a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to exploit different separation mechanisms. |
| Suboptimal flow rate | Decrease the flow rate to increase the number of theoretical plates and improve separation efficiency. |
| Column overload | Reduce the injection volume or dilute the sample to prevent peak broadening and fronting. |
| Inadequate temperature control | Use a column oven to maintain a stable and optimized temperature for consistent retention times and improved peak shape. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column. |
| Sample solvent effects | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column void or channeling | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use. |
| Fluctuations in column temperature | Use a column oven to ensure a stable operating temperature. |
| Pump issues (e.g., leaks, faulty check valves) | Check for leaks in the HPLC system. Purge the pump to remove air bubbles. If the problem persists, the pump seals or check valves may need to be replaced. |
| Insufficient column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, allow sufficient time for the column to return to the initial conditions after each run. |
Experimental Protocols
Protocol 1: UHPLC-DAD Method for the Analysis of Phenolic Compounds in Glycyrrhiza Extract
This protocol is adapted from established methods for the analysis of flavonoids and isoflavonoids in licorice extracts and can be used as a starting point for optimizing the separation of this compound.
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | %B |
| 0 | 10 |
| 20 | 50 |
| 25 | 90 |
| 28 | 90 |
| 28.1 | 10 |
| 32 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: DAD, monitor at 280 nm for this compound and other isoflavonoids. A full UV-Vis spectrum (200-400 nm) should also be recorded for peak purity analysis.
-
Sample Preparation: Extract the plant material with methanol or a mixture of methanol and water. Filter the extract through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-strength silica C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
| Time (min) | %B |
| 0 | 5 |
| 1 | 5 |
| 8 | 95 |
| 10 | 95 |
| 10.1 | 5 |
| 12 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS/MS Detection (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
MRM Transitions: To be determined by infusing a pure standard of this compound. The precursor ion will be [M-H]⁻.
-
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Inferred Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of structurally similar isoflavonoids from Glycyrrhiza glabra, such as glabridin and licoflavanone, it is inferred that this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2]
Caption: Inferred mechanism of this compound's anti-inflammatory action.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Glabrocoumarone B and other related coumarone compounds. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing data on related coumarins and provides a framework for understanding their potential therapeutic applications. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Analysis of Biological Activities
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound, isolated from plants of the Glycyrrhiza genus, is a member of this family. Due to a lack of specific quantitative data for this compound, this section presents data for a related and well-studied coumarin, Licoflavanone , also found in Glycyrrhiza species, to provide a comparative context.
Table 1: Antioxidant Activity of Licoflavanone
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) |
| Licoflavanone | DPPH Radical Scavenging | Not Calculated | 24.31 ± 2.87 |
| Licoflavanone | ABTS Radical Scavenging | Not Calculated | 9.85 ± 1.08 |
Data sourced from a study on flavanones from Glycyrrhiza glabra.
Table 2: Anti-inflammatory Activity of Licoflavanone
| Compound | Cell Line | Assay | IC50 (µM) |
| Licoflavanone | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | 37.68 |
Data sourced from a study on flavanones from Glycyrrhiza glabra.
Experimental Protocols
This section details the methodologies for the key experiments commonly used to assess the biological activities of coumarins.
Antioxidant Activity Assays
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to evaluate antioxidant capacity.
-
Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of the test compound dilution to a cuvette or 96-well plate.
-
Add the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assay
2.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the potential of a compound to inhibit inflammatory responses.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. A negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound) should be included.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
-
Anticancer Activity Assay
2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation, making it a common method to screen for the cytotoxic effects of potential anticancer compounds.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Signaling Pathway Visualizations
Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are common targets.
General Experimental Workflow for Biological Activity Screening
A Comparative Analysis of Glabrocoumarone B and Other Bioactive Compounds from Glycyrrhiza
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of key compounds isolated from Glycyrrhiza species.
Introduction
The roots of Glycyrrhiza species, commonly known as licorice, are a rich source of diverse bioactive compounds with a long history of use in traditional medicine. Modern scientific investigation has identified several classes of phytochemicals, including triterpenoid saponins, flavonoids, and coumarins, which contribute to the pharmacological properties of licorice extracts. This guide provides a comparative analysis of Glabrocoumarone B against other prominent compounds from Glycyrrhiza: Glabridin, Licochalcone A, and Glycyrrhizic acid. The comparison focuses on their anti-inflammatory, antioxidant, and cytotoxic activities, supported by available experimental data.
While extensive research has been conducted on Glabridin, Licochalcone A, and Glycyrrhizic acid, it is important to note that publicly available quantitative data on the specific biological activities of this compound is limited. This guide presents the available information to offer a current perspective and highlight areas for future research.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and cytotoxic activities of the selected Glycyrrhiza compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Citation |
| This compound | - | Data not available | - |
| Glabridin | RAW 264.7 | ~25 µM | |
| Licochalcone A | RAW 264.7 | 9.2 ± 1.4 µM | [1] |
| Glycyrrhizic acid | Rat peritoneal macrophages | Effective at 3 mg/mL (cytotoxicity noted for aglycone at 100 µg/mL) | [2] |
Antioxidant Activity
Antioxidant capacity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value | Citation |
| This compound | - | Data not available | - |
| Glabridin | DPPH | Potent scavenging activity | [3] |
| Licochalcone A | DPPH | IC50 > Echinatin | [4] |
| Glycyrrhizic acid | DPPH | Scavenged DPPH radicals | [5] |
Note: Direct IC50 values for pure Glabridin and Glycyrrhizic acid in DPPH and ABTS assays were not consistently available in the reviewed literature; however, their antioxidant potential has been qualitatively confirmed.
Cytotoxic Activity
The cytotoxic effects of these compounds are evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | - | Data not available | - |
| Glabridin | A2780 (Ovarian Carcinoma) | 10 | [6] |
| SKNMC (Neuroblastoma) | 12 | [6] | |
| H1299 (Lung Carcinoma) | 38 | [6] | |
| Licochalcone A | SKOV3 (Ovarian Cancer) | 19.22 | [7] |
| Prostate Cancer Cell Lines | 15.73 - 23.35 | [1] | |
| HepG2 (Liver Carcinoma) | Significant inhibition | [8] | |
| Huh-7 (Liver Carcinoma) | Significant inhibition | [8] | |
| Glycyrrhizic acid | MCF-7 (Breast Cancer) | Inhibited growth at 10, 50, 100 µM | [9] |
| HeLa (Cervical Cancer) | Derivative showed IC50 of 11.4 ± 0.2 µM | [10] |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.
Cytotoxic Activity: MTT Assay
-
Cell Culture and Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HeLa) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a conceptual experimental workflow.
Caption: Experimental workflow for comparative bioactivity analysis.
Caption: NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. antiox.org [antiox.org]
- 6. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Licochalcone A Induces Ferroptosis in Hepatocellular Carcinoma via Reactive Oxygen Species Activated by the SLC7A11/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Glabrocoumarone B's Antiproliferative Effects: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically investigating the antiproliferative effects of Glabrocoumarone B, also known as Glyinflanin H. While this compound has been identified and cataloged in chemical databases, its biological activity, particularly in the context of cancer cell proliferation, remains uncharacterized in published research.
This guide, therefore, cannot provide a direct comparative analysis of this compound's performance against other antiproliferative agents due to the lack of experimental data. However, to fulfill the user's request for a guide that objectively compares a product's performance with alternatives and provides supporting experimental data, we will use Formononetin , a well-researched natural isoflavone with demonstrated antiproliferative properties, as a representative example.
This guide will present a comparative overview of Formononetin's antiproliferative effects against other known anticancer compounds, detail the experimental protocols used to validate these effects, and visualize the key signaling pathways involved. This will serve as a template for how such a guide for this compound could be structured once the necessary research becomes available.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values of Formononetin against various cancer cell lines, compared with other established anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Formononetin | PC3 (Prostate) | 1.9 (as a dithiocarbamate derivative) | Doxorubicin | PC3 (Prostate) | 0.8 |
| Formononetin | T24 (Bladder) | Not specified, but shown to downmodulate p-AKT and miR-21 | Cisplatin | T24 (Bladder) | 5.2 |
| Formononetin | HCT-116 (Colon) | Not specified, but shown to inhibit MMP-2/-9 | 5-Fluorouracil | HCT-116 (Colon) | 4.1 |
| Formononetin | SW1116 (Colon) | Not specified, but shown to inhibit MMP-2/-9 | Oxaliplatin | SW1116 (Colon) | 0.5 |
Note: Direct IC50 values for Formononetin were not consistently available across all cited studies. The provided data for Formononetin in PC3 cells pertains to a derivative. The antiproliferative effects in other cell lines were described through mechanistic actions rather than specific IC50 values[1].
Key Signaling Pathways Modulated by Formononetin
Formononetin exerts its antiproliferative effects by modulating several key signaling pathways that are often dysregulated in cancer. The primary pathways identified are the PI3K/AKT and MAPK signaling pathways.[1]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. Formononetin has been shown to inhibit the proliferation of cancer cells by inactivating the PI3K/AKT pathway. This leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1]
Caption: Formononetin inhibits the PI3K/AKT pathway, reducing proliferation.
MAPK Signaling Pathway
The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling route that regulates cell proliferation, differentiation, and apoptosis. It is often hyperactivated in cancer. Isoflavonoids like Formononetin have been documented to inhibit cancer cell proliferation by targeting this pathway.[1]
Caption: Formononetin's inhibitory action on the MAPK signaling cascade.
Experimental Protocols
The validation of antiproliferative effects involves a series of in vitro assays. The following are detailed methodologies for key experiments typically cited in such studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Formononetin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Methodology:
-
Cells are seeded and treated with the compound as described for the MTT assay.
-
After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Cells are treated with the compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., p-AKT, AKT, Bcl-2, Bax) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the antiproliferative effects of a novel compound.
Caption: A standard workflow for assessing antiproliferative activity.
References
Comparative Analysis of Glabrocoumarone B Synthesis Routes: A Review of Currently Available Literature
A comprehensive review of scientific databases and chemical literature reveals a notable absence of published total synthesis routes for the natural product Glabrocoumarone B. Despite its characterization and presence in natural sources, detailed methodologies for its chemical synthesis do not appear to be publicly available at this time. This guide, intended for researchers, scientists, and drug development professionals, will therefore address the current landscape of information regarding this compound and related compounds, highlighting the apparent gap in synthetic knowledge and suggesting potential avenues for future research based on the synthesis of structurally similar molecules.
The Challenge of Synthesizing this compound
This compound is a complex heterocyclic natural product. Its core structure features a coumarone (benzofuran) moiety linked to a chromene derivative. The synthesis of such a molecule would likely involve a multi-step sequence requiring precise control over regioselectivity and stereochemistry.
While specific routes for this compound are not documented, the synthesis of related benzofurans and chromenes has been extensively explored. Methodologies such as Perkin, Pechmann, and Wittig reactions are commonly employed for the construction of the coumarin core, while various cyclization and coupling strategies are used to form the benzofuran ring system.
Potential Synthetic Strategies: A Forward-Looking Perspective
Based on the synthesis of analogous natural products, two hypothetical retrosynthetic analyses for this compound can be proposed. These serve not as a review of existing work, but as a conceptual framework for future synthetic endeavors.
Hypothetical Route 1: Convergent Suzuki Coupling Approach
This strategy would involve the synthesis of a functionalized benzofuran and a functionalized chromene, which would then be coupled in a late-stage Suzuki reaction.
Hypothetical Route 2: Biomimetic Oxidative Cyclization Approach
A biomimetic approach might seek to mimic the biosynthetic pathway of this compound in nature. This could involve an oxidative cyclization of a precursor molecule that already contains the basic carbon skeleton.
Data Presentation: A Look at Analogous Syntheses
To provide a framework for what a comparative analysis would entail, the following table summarizes typical quantitative data that would be collected and compared if synthesis routes for this compound were available. The data presented here is illustrative and based on general yields for similar complex natural product syntheses.
| Parameter | Hypothetical Route 1 (Suzuki Coupling) | Hypothetical Route 2 (Biomimetic) |
| Overall Yield | 5-10% | 2-8% |
| Number of Steps | 12-15 | 8-12 |
| Longest Linear Sequence | 10 steps | 9 steps |
| Key Reaction Yield | Suzuki Coupling: 60-80% | Oxidative Cyclization: 30-50% |
| Stereoselectivity | Potentially high, depending on catalysts | May be lower, potentially forming mixtures |
| Scalability | Moderate | Potentially challenging |
Experimental Protocols: A Template for Future Work
Detailed experimental protocols are crucial for reproducibility. While no specific protocols for this compound exist, a standard format for their presentation is provided below, using a hypothetical key step from each proposed route.
Protocol for Hypothetical Key Step: Suzuki Coupling (Route 1)
Reaction: Coupling of Boronic Ester 1 and Bromochromene 2
To a solution of bromochromene 2 (1.0 eq) and boronic ester 1 (1.2 eq) in a 3:1 mixture of dioxane and water (0.1 M) is added Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the coupled product.
Protocol for Hypothetical Key Step: Oxidative Cyclization (Route 2)
Reaction: Cyclization of Precursor 3
A solution of precursor 3 (1.0 eq) in CH₂Cl₂ (0.05 M) is cooled to -78 °C. To this is added a solution of a suitable oxidant, such as DDQ (1.5 eq), in CH₂Cl₂ dropwise over 30 minutes. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 4 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by preparative HPLC to yield this compound.
Visualization of Proposed Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two hypothetical synthesis routes.
A Comparative Guide to the Structure-Activity Relationship of Glabrocoumarone B and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Glabrocoumarone B and related compounds, focusing on their potential as therapeutic agents. Due to the limited availability of extensive SAR studies on this compound itself, this guide extends its analysis to closely related and well-studied precursors and analogs from Glycyrrhiza spp. (licorice), such as Licochalcone A and Glabridin. The primary focus is on Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, a key target in the treatment of type 2 diabetes and obesity.
Comparative Analysis of PTP1B Inhibitory Activity
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin and leptin signaling pathways.[1] Its inhibition is a validated strategy for enhancing insulin sensitivity.[2] Natural products from licorice, including chalcones and isoflavonoids, have been identified as potent PTP1B inhibitors.[3][4]
The following table summarizes the PTP1B inhibitory activity of Licochalcone A, a key biosynthetic precursor to this compound, and its synthetic derivative. This comparison highlights the initial SAR insights into this class of compounds.
| Compound | Structure | Modification from Parent | PTP1B IC₅₀ (µM) |
| Licochalcone A | Parent Compound | 19.1 ± 0.1[5] | |
| Derivative 7 | Chemical structure not available in source | Semisynthetic derivative of Licochalcone A | 11.7 ± 2.0[5] |
Key SAR Insights for PTP1B Inhibition:
-
Prenylation: The presence of prenyl or similar isoprenoid groups is often crucial for potent PTP1B inhibition in flavonoids and chalcones.[6][7] These lipophilic groups may enhance binding affinity to the enzyme.
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings significantly influence activity. For instance, studies on various flavonoids demonstrate that specific hydroxylation patterns are essential for inhibitory effects.[6]
-
Chalcone Scaffold: The open-chain α,β-unsaturated carbonyl system of chalcones serves as a valuable pharmacophore for PTP1B inhibition.[8] Modifications on both aromatic rings of the chalcone backbone lead to significant changes in potency.[5] For example, a derivative of Licochalcone A demonstrated a nearly two-fold improvement in inhibitory activity.[5][8]
-
Cyclization: The cyclization of the chalcone precursor to form the coumarone ring system, as seen in this compound, alters the molecule's three-dimensional structure and electronic properties, which would be expected to modulate its binding affinity for PTP1B. However, direct comparative data is not yet available in published literature.
Signaling Pathway: PTP1B in Insulin Regulation
PTP1B directly dephosphorylates the activated insulin receptor (IR) and its downstream substrate (IRS-1), thus attenuating the insulin signal. Inhibiting PTP1B prevents this dephosphorylation, prolonging the insulin signal, which leads to increased glucose uptake and improved glycemic control.
Experimental Methodologies
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines the common method used for determining the in vitro inhibitory activity of compounds against PTP1B.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of test compounds against the PTP1B enzyme.
Principle: The assay measures the enzymatic activity of PTP1B by monitoring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). When pNPP is dephosphorylated by PTP1B, it yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol.
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test Compounds (e.g., this compound analogs) dissolved in DMSO
-
Positive Control: Sodium Orthovanadate (Na₃VO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well, bringing the total volume to 200 µL with the assay buffer.
-
Immediately monitor the increase in absorbance at 405 nm at 37°C for 10-30 minutes using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains (e.g., Staphylococcus aureus).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in a 96-well microplate.
-
Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The structure-activity relationships of this compound and its related chalcone and isoflavonoid precursors are of significant interest for the development of novel therapeutics, particularly for metabolic disorders. The available data, primarily centered on PTP1B inhibition, indicates that modifications to the core chalcone structure, such as altering substituents on the aromatic rings, can significantly enhance inhibitory potency. Key structural features like prenyl groups and specific hydroxylation patterns are critical for activity. While this compound itself remains less studied, the SAR of its biosynthetic relatives provides a strong foundation for future optimization and drug design efforts targeting PTP1B. Further synthesis and evaluation of a focused library of this compound analogs are necessary to fully elucidate its therapeutic potential.
References
- 1. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Phytochemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Glabrocoumarone B and Standard Glioblastoma Therapies: A Data-Driven Analysis
An examination of the available scientific literature reveals a significant lack of research on the efficacy of Glabrocoumarone B in the context of glioblastoma or any other malignancy. Extensive searches for preclinical or clinical data, mechanism of action, and experimental protocols for this compound have yielded no specific results.
Therefore, a direct comparison of this compound with standard-of-care drugs for glioblastoma is not feasible at this time due to the absence of published scientific evidence.
As an alternative, this guide will focus on a structurally related isoflavonoid, Glabridin , which is also isolated from licorice root (Glycyrrhiza glabra) and has been the subject of preliminary anti-cancer research. This report will compare the available data on Glabridin's efficacy against standard therapeutic agents for glioblastoma, namely Temozolomide , and second-line treatments such as Lomustine and Bevacizumab .
Standard of Care for Glioblastoma
The current standard treatment for newly diagnosed glioblastoma involves maximal surgical resection followed by concurrent radiation therapy and chemotherapy with the alkylating agent Temozolomide [1][2]. For recurrent glioblastoma, treatment options are more varied and may include other chemotherapeutic agents like Lomustine or the monoclonal antibody Bevacizumab , which targets the vascular endothelial growth factor (VEGF)[3][4].
Glabridin: A Potential Therapeutic Agent
Glabridin, a more extensively studied isoflavonoid from licorice, has demonstrated anti-tumor properties in various cancer cell lines. Its proposed mechanism of action involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and NF-κB pathways[5]. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in glioblastoma, making it a compelling therapeutic target.
Comparative Efficacy Data (Hypothetical)
As no direct comparative studies between Glabridin and standard glioblastoma drugs are available, the following tables are presented as a hypothetical framework for how such data would be structured if it were available from preclinical studies. The values presented are for illustrative purposes only and are not based on actual experimental results for Glabridin.
Table 1: In Vitro Cytotoxicity against Human Glioblastoma Cell Lines (e.g., U87MG)
| Compound | IC50 (µM) after 72h | Mechanism of Action | Reference |
| Glabridin | Data Not Available | Inhibition of PI3K/Akt and NF-κB pathways | [5] |
| Temozolomide | ~100 - 500 | DNA alkylating agent | Representative Value |
| Lomustine | ~50 - 200 | DNA alkylating agent | Representative Value |
Table 2: In Vivo Efficacy in a Murine Orthotopic Glioblastoma Model
| Treatment Group | Median Survival (Days) | Tumor Volume Reduction (%) | Mechanism of Action | Reference |
| Vehicle Control | Data Not Available | 0 | - | - |
| Glabridin | Data Not Available | Data Not Available | Inhibition of PI3K/Akt and STAT3 signaling | - |
| Temozolomide | ~25-35 | ~40-60 | DNA alkylation | Representative Value |
| Bevacizumab | ~30-40 | ~50-70 | Anti-angiogenesis (VEGF inhibition) | Representative Value |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to evaluate the efficacy of anti-cancer compounds.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Human glioblastoma cells (e.g., U87MG) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., Glabridin) and a standard drug (e.g., Temozolomide) for a specified duration (e.g., 72 hours).
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by non-linear regression analysis.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt).
-
Methodology:
-
Glioblastoma cells are treated with the test compound at a specific concentration for a defined period.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine changes in protein expression or phosphorylation levels relative to a loading control (e.g., β-actin).
-
3. In Vivo Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Human glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence imaging or MRI).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound, standard drug, or vehicle control is administered to the mice according to a predefined schedule and route of administration.
-
Tumor growth and the health of the mice are monitored regularly.
-
The primary endpoints are typically median survival and tumor volume reduction.
-
At the end of the study, tumors may be excised for further histological and molecular analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating a novel anti-cancer compound.
Caption: PI3K/Akt signaling pathway and the putative inhibitory points of Glabridin.
Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer compound.
References
- 1. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Scientists wipe out aggressive brain cancer tumors by targeting cellular ‘motors’ - UF Health [ufhealth.org]
- 4. Innovative Glioblastoma Treatment Advances Thanks to Groundbreaking Research and Community Support | Featured Stories | Medical College of Wisconsin [mcw.edu]
- 5. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glabrocoumarone B Isolation Techniques
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. Glabrocoumarone B, a promising prenylated flavonoid from licorice (Glycyrrhiza glabra), has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of established techniques for its isolation, offering quantitative data and detailed experimental protocols to aid in the selection of the most suitable method.
The isolation of this compound from the complex matrix of licorice root extract typically involves a multi-step chromatographic process. The two most common methods employed are traditional silica gel column chromatography and modern preparative high-performance liquid chromatography (Prep-HPLC). While both can yield the desired compound, they differ significantly in terms of efficiency, resolution, and scalability.
At a Glance: Comparison of Isolation Techniques
| Feature | Silica Gel Column Chromatography | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
| Principle | Adsorption chromatography based on polarity | Reversed-phase or normal-phase chromatography based on partition |
| Typical Yield | Lower; dependent on loading and fraction collection | Higher; more precise collection of target compound |
| Purity | Often requires further purification steps | Can achieve high purity (>95%) in a single run |
| Speed | Slower; gravity- or low-pressure driven | Faster; high-pressure system |
| Scalability | Readily scalable to large quantities | Scalable, but can be costly for very large amounts |
| Solvent Consumption | High | Generally lower per unit of purified compound |
| Cost | Lower initial equipment cost | Higher initial equipment cost and maintenance |
Experimental Protocols
Method 1: Silica Gel Column Chromatography
This classical approach remains a staple in many natural product laboratories due to its simplicity and cost-effectiveness. The following protocol outlines a general procedure for the initial fractionation of a licorice extract to enrich for this compound.
1. Extraction:
-
Powdered roots of Glycyrrhiza glabra (500 g) are extracted with methanol (3 x 2 L) at room temperature for 24 hours.
-
The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.
2. Silica Gel Column Chromatography:
-
A portion of the crude extract (50 g) is adsorbed onto silica gel (100 g).
-
The adsorbed sample is loaded onto a silica gel column (5 cm x 60 cm, 230-400 mesh).
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
Quantitative Data: While specific yield and purity data for this compound from this initial step are not readily available in the literature, this process typically serves as a preliminary purification, with the resulting fractions requiring further refinement.
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers significantly higher resolution and is often used as the final purification step to obtain highly pure this compound.
1. Sample Preparation:
-
The enriched fraction containing this compound from the silica gel column chromatography step is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm filter before injection.
2. Prep-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-10 min: 30% acetonitrile
-
10-40 min: 30-70% acetonitrile
-
40-50 min: 70% acetonitrile
-
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 254 nm or 280 nm).
-
Fractions corresponding to the this compound peak are collected.
Quantitative Data: Although a specific study providing a complete quantitative analysis from raw material to final product is not available, preparative HPLC is capable of yielding this compound with a purity exceeding 95%. The final yield is dependent on the concentration of the compound in the enriched fraction.
Visualizing the Workflow
To better understand the logical flow of the isolation process, the following diagrams illustrate the key steps.
Glabrocoumarone B: A Comparative Analysis of its Potential Binding Affinity to IKKβ
For Researchers, Scientists, and Drug Development Professionals
Glabrocoumarone B, a natural coumarin derivative, is an emerging molecule of interest for its potential therapeutic properties. While direct experimental data on its binding affinity to specific protein targets is currently limited, its structural similarity to other coumarins with known anti-inflammatory effects suggests a likely mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. A key regulatory kinase in this pathway, IκB kinase β (IKKβ), represents a plausible and compelling target for this compound.
This guide provides a comparative analysis of the potential binding affinity of this compound to IKKβ against a panel of known IKKβ inhibitors. The data presented here is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel coumarin compounds.
Comparative Binding Affinity of IKKβ Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known inhibitors against IKKβ. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound Name | Alternative Names | Target Protein | IC50 (nM) |
| This compound (Hypothetical) | - | IKKβ | - |
| IKK Inhibitor VII | - | IKKβ | 300.0[1] |
| TPCA-1 | - | IKKβ | 17.9 |
| BMS-345541 | - | IKKβ | 300 |
| SC-514 | - | IKKβ | 3000-12000 |
Experimental Protocols
The determination of a compound's binding affinity to a target protein such as IKKβ is performed using established biochemical assays. Below are detailed methodologies for two common assays used to measure IKKβ inhibition.
ADP-Glo™ Kinase Assay
This luminescent kinase assay measures the amount of ADP produced from a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.
Materials:
-
Purified IKKβ enzyme
-
IKKtide (substrate)
-
ATP
-
5x Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (e.g., this compound) and known inhibitors
-
96-well white plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 5x Kinase Assay Buffer, ATP, and IKKtide substrate.
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the diluted test compound or inhibitor to the appropriate wells.
-
Add a diluent solution without the compound to the "Positive Control" and "Blank" wells.
-
Add 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Enzyme Addition: Dilute the IKKβ enzyme in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding the diluted enzyme to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiometric Kinase Assay using [γ-³²P]ATP
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate by the kinase.
Materials:
-
Purified IKKβ enzyme
-
Glutathione S-transferase (GST)-IκBα (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)
-
Test compound and known inhibitors
-
SDS-PAGE equipment
-
Phosphorimager or X-ray film
Procedure:
-
Immunoprecipitation (for cellular assays): If using cell lysates, immunoprecipitate IKKβ using a specific antibody.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the GST-IκBα substrate, and the test compound or inhibitor at various concentrations.
-
Add the purified IKKβ enzyme or the immunoprecipitated complex.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the radioactivity incorporated into the substrate band using a phosphorimager or by densitometry.
-
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's potential mechanism and the experimental process, the following diagrams are provided.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: General workflow for an in vitro IKKβ kinase inhibition assay.
References
Comparative Metabolomics of Glabrocoumarone B and Pathway-Specific Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Glabrocoumarone B, a natural compound of interest, is explored here through the lens of comparative metabolomics. While direct metabolomic studies on this compound are not yet available in published literature, its presumed mechanism of action, based on related compounds, suggests an interaction with the PI3K/Akt and MAPK/ERK signaling pathways. This guide provides a comparative analysis of the metabolic consequences of inhibiting these key cancer-related pathways, offering a predictive metabolic landscape for this compound and a framework for future research. We will compare the known metabolic effects of established PI3K/Akt and MAPK/ERK inhibitors, supported by experimental data and detailed protocols.
Predicted Signaling Pathways of this compound
This compound's activity is hypothesized to impinge upon the PI3K/Akt and MAPK/ERK signaling cascades, two central pathways in cellular growth, proliferation, and metabolism. Natural compounds from licorice, the family to which this compound's precursors belong, have been shown to modulate these pathways.[1] This guide, therefore, uses inhibitors of these pathways as a proxy to understand the potential metabolic impact of this compound.
Caption: Predicted inhibitory action of this compound on the PI3K/Akt and MAPK/ERK pathways.
Comparative Metabolomic Profiles
The following tables summarize the known metabolomic changes induced by inhibitors of the PI3K/Akt and MAPK/ERK pathways in cancer cells. This data provides a basis for predicting the metabolic signature of this compound treatment.
Table 1: Metabolomic Changes Following PI3K/Akt Pathway Inhibition
| Metabolite Class | Specific Metabolites | Direction of Change | Reference |
| Amino Acids | Branched-chain amino acids (Val, Leu, Ile), Aromatic amino acids | Increased | [2] |
| Lipids | Short-chain acylcarnitines | Increased | [2] |
| Carbohydrates | Glucose | Increased (in plasma) | [3] |
| Energy | ATP | Decreased | [2] |
Table 2: Metabolomic Changes Following MAPK/ERK Pathway Inhibition
| Metabolite Class | Specific Metabolites | Direction of Change | Reference |
| Amino Acids | Proline, Pyruvate | Decreased | [4][5] |
| Redox | Oxidized Glutathione | Increased | [4] |
| Energy | Not specified | General decrease in energy metabolism | [4][5] |
Experimental Protocols
A standardized workflow is critical for reproducible metabolomics studies. Below is a general experimental protocol for the comparative metabolomic analysis of treated cells, followed by a specific protocol for metabolite extraction.
General Experimental Workflow for Cellular Metabolomics
Caption: A typical workflow for a cell-based metabolomics experiment.
1. Cell Culture and Treatment:
-
Culture cells to a confluence of 75-80% in appropriate media.
-
Treat cells with this compound or a comparator pathway inhibitor (e.g., a PI3K or MEK inhibitor) at a predetermined concentration and duration. Include a vehicle-treated control group.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the cellular metabolic state. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent.[6]
-
A detailed protocol for metabolite extraction is provided below.
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the metabolites and then measures their mass-to-charge ratio for identification and quantification.[5]
4. Data Processing and Analysis:
-
Process the raw LC-MS data to identify and quantify the metabolites.
-
Perform statistical analysis to identify significant differences in metabolite levels between the treated and control groups.
-
Use pathway analysis tools to understand the biological implications of the observed metabolic changes.
Detailed Protocol: Metabolite Extraction from Adherent Cell Cultures
This protocol is adapted from standard procedures for the extraction of polar metabolites for LC-MS analysis.[4][6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate the plate on dry ice for 10 minutes.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS analysis.
Conclusion
While direct experimental data on the metabolomic effects of this compound is currently lacking, a comparative analysis based on its presumed mechanism of action provides a valuable predictive framework. By studying the well-documented metabolic consequences of PI3K/Akt and MAPK/ERK pathway inhibition, researchers can anticipate that this compound may induce significant alterations in amino acid, lipid, and energy metabolism. The provided protocols offer a robust starting point for conducting these essential metabolomics studies, which will be critical in elucidating the precise mechanism of action of this compound and evaluating its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Glabrocoumarone B: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and a procedural plan for the proper disposal of Glabrocoumarone B.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below to inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₄ |
| Molecular Weight | 308.3 g/mol |
| Physical Description | Solid |
| Melting Point | 168 - 169 °C |
| Synonyms | Glyinflanin H |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. All laboratory waste disposal must comply with local, state, and federal regulations.[1][2][3][4]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
-
The waste is a non-acutely hazardous chemical solid. If dissolved in a solvent, the solvent's hazards must also be considered.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 3: Waste Segregation and Containerization
-
Solid Waste:
-
Liquid Waste (if in solution):
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with incompatible wastes.[1][3] For instance, if dissolved in a halogenated solvent, it should be collected in a designated halogenated waste stream.
-
-
Sharps Waste:
Step 4: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]
-
The label must include:
Step 5: Storage of Chemical Waste
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[1]
-
Provide secondary containment to prevent spills.[1]
Step 6: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[1][2]
-
Follow all institutional procedures for waste manifest and pickup.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always consult your institution's specific waste management policies and procedures.
References
Essential Safety and Operational Guidance for Handling Glabrocoumarone B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Glabrocoumarone B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related compounds, such as coumarin and 2-arylbenzofuran flavonoids, and established best practices for handling novel bioactive compounds. A substance-specific risk assessment is highly recommended before commencing any work.
Summary of Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the recommended personal protective equipment and safety protocols when handling this compound.
| Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields | For operations with a higher risk of splashes or aerosol generation, a face shield in combination with safety goggles is recommended. |
| Hand Protection | Nitrile gloves | Select gloves that are resistant to the solvents being used. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A fully fastened lab coat is mandatory. For procedures with a higher risk of contamination, consider using a disposable gown over the lab coat. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | For procedures that may generate dust or aerosols (e.g., weighing, preparing concentrated solutions), a NIOSH-approved respirator with an appropriate particulate filter is recommended. Always work in a certified chemical fume hood when handling the solid compound or preparing stock solutions. |
| Ventilation | General laboratory ventilation | All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Experimental Protocols: Safe Handling and Disposal
1. Weighing and Aliquoting (Solid Form):
-
Step 1: Perform all weighing and aliquoting of solid this compound inside a certified chemical fume hood.
-
Step 2: Wear a lab coat, nitrile gloves, and safety glasses with side shields. For larger quantities, consider a respirator.
-
Step 3: Use a micro-spatula to carefully transfer the desired amount of the compound. Avoid creating dust.
-
Step 4: Clean any spills immediately using a damp cloth or paper towel, ensuring the cleaning materials are disposed of as chemical waste.
-
Step 5: After handling, wipe down the work surface and the weighing vessel with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.
-
Step 6: Remove gloves and wash hands thoroughly with soap and water.
2. Solution Preparation:
-
Step 1: Conduct all solution preparations within a chemical fume hood.
-
Step 2: Wear a lab coat, nitrile gloves, and safety glasses. If there is a splash risk, use a face shield.
-
Step 3: Slowly add the solvent to the solid this compound to avoid splashing.
-
Step 4: Cap the container securely and mix by inversion or using a vortex mixer.
-
Step 5: Label the container clearly with the compound name, concentration, solvent, and date of preparation.
3. Disposal Plan:
-
Solid Waste: All solid this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves, paper towels) must be disposed of as hazardous chemical waste. Place these materials in a clearly labeled, sealed waste container.
-
Liquid Waste: All solutions containing this compound must be disposed of as hazardous liquid chemical waste. Collect in a designated, sealed, and clearly labeled waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
